This compound directly inhibits the PI3K pathway, specifically targeting the p110α isoform encoded by the PIK3CA gene [1] [2].
| Aspect of Mechanism | Detailed Description |
|---|---|
| Primary Molecular Target | p110α catalytic subunit of PI3K (Class I, PI3Kα) [1] [2]. |
| Key Selectivity | Binds 50 times more efficiently to the p110α isoform than to other PI3K isoforms (β, γ, δ) [1] [2]. |
| Consequence in Cancer Cells | Inhibits phosphorylation of PIP2 to PIP3, blocking downstream AKT and mTOR signaling. This reduces cell proliferation, survival, and growth, and can reverse endocrine resistance in HR+ breast cancer [1] [3]. |
This compound's development was driven by the high frequency of PIK3CA mutations in cancers. Over 80% of activating mutations are found in two hotspot domains [4] [5]:
Figure 1: Key PIK3CA Mutation Hotspots. The helical domain mutations (E542K, E545K) and kinase domain mutation (H1047R) are the most common and drive oncogenic activation through distinct mechanisms [6] [4] [5].
Different mutation sites can influence treatment response. One study in head and neck squamous cell carcinoma found that patients with the H1047R kinase domain mutation had significantly poorer progression-free survival on this compound compared to those with helical domain mutations [7].
The following table summarizes common experimental methodologies used in preclinical evaluation of this compound [3] [6] [8].
| Experimental Area | Detailed Protocol & Methodology |
|---|---|
| In Vitro Cell Growth & Viability (MTT Assay) | Seed HER2+ BC cells (e.g., HCC1954, KPL-4) at 4,000-8,000 cells/well in 24-well plates. Treat with serial dilutions of this compound (e.g., 0.125 μM to 1 μM) for 7 days. Add MTT reagent, incubate for 4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm. Calculate IC50 using GraphPad Prism with a log(inhibitor) vs. response-variable slope model [3]. |
| Generation of Resistant Cell Lines | Chronically expose parental cells (e.g., T47D, HCC1954) to increasing concentrations of this compound over several months. Start at a low dose (e.g., 0.125 μM) and escalate step-wise upon evidence of cell growth. Maintain resistant lines (e.g., T47DAR1) in a constant dose of this compound (e.g., 1 μM) to preserve the resistant phenotype [3] [6]. |
| In Vivo Xenograft Models | Implant PIK3CA-mutant cancer cells (e.g., 5 million HCC1954 cells) subcutaneously into immunodeficient mice. Once tumors are palpable, randomize mice into groups. Treat with vehicle control or this compound (e.g., 30-50 mg/kg) via oral gavage daily. Monitor tumor volume 2-3 times weekly using calipers and calculate volume as (length × width²)/2 [3]. |
| Western Blot Analysis | Lyse cell pellets in RIPA buffer, quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane. Block membrane, then incubate with primary antibodies (e.g., p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C. Detect with HRP-conjugated secondary antibodies and visualize using ECL reagent to confirm pathway inhibition [3]. |
A primary challenge with this compound is acquired resistance, often driven by aberrant reactivation of the mTORC1 pathway [6]. This creates a metabolic vulnerability that can be targeted.
Figure 2: PI3Ki resistance often involves mTORC1 reactivation, which suppresses autophagy and creates a metabolic vulnerability to drugs like metformin [6].
Research explores this compound in rational combinations to overcome resistance [4]:
This compound has moved from mechanistic understanding to clinical application in two main areas:
| Clinical Context | Application & Rationale |
|---|---|
| Oncology (HR+/HER2- mBC) | Used in combination with fulvestrant for PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer post-endocrine therapy. The SOLAR-1 trial demonstrated a near-doubling of median progression-free survival (11.0 vs. 5.7 months) compared to fulvestrant alone [1]. |
| PIK3CA-Related Overgrowth Spectrum (PROS) | Approved under the brand name VIJOICE for severe manifestations of PROS, a group of rare disorders driven by PIK3CA mutations. This represents a paradigm shift from symptomatic to targeted systemic therapy for these conditions [9] [10]. |
| Parameter | Value / Finding | Context / Conditions |
|---|---|---|
| Tmax (Time to Cmax) | ~2 hours | Single oral dose in healthy volunteers [1] |
| Half-life (T₁/₂) | ~13.7 hours | Single oral dose in healthy volunteers [1] |
| Effect of Food | ~2-fold increase in Cmax, ~1.5-fold increase in AUC | Fed state compared to fasted state [2] |
| Impact of Hepatic Impairment | No significant impact on exposure | Single 300 mg dose in participants with moderate or severe hepatic impairment (Child-Pugh Class B & C) [3] [4] |
The data in the table above were derived from rigorous clinical studies. Below are the methodologies for key experiments:
Study in Healthy Volunteers (ADME Study)
Study in Hepatic Impairment
The diagrams below illustrate the PI3K pathway targeted by this compound and the general workflow for determining its pharmacokinetic parameters.
This compound inhibits the PI3Kα isoform in the oncogenic signaling pathway.
General workflow for a clinical pharmacokinetic study of this compound.
PIK3CA is one of the most frequently mutated oncogenes in breast cancer, with its prevalence and impact varying across molecular subtypes.
| Feature | Details |
|---|
| Overall Prevalence | • ~30-40% of all breast cancers [1] [2] [3]. • Second only to TP53 mutations [1]. | | Prevalence by Subtype | • HR+/HER2-: ~40% [2] [4]. • HER2-positive: Enriched occurrence [1]. • Triple-Negative BC (TNBC): Present in a subset (~40% in one study, though often lower) [5]. | | Common Mutation Hotspots | • Exon 20 (Kinase domain): H1047R (most common), H1047L [1] [6] [3]. • Exon 9 (Helical domain): E545K, E542K [1] [6] [3]. • These hotspots account for ~60% of all PIK3CA mutations in breast cancer [6]. | | Prognostic Impact | • Historically associated with a relatively good prognosis, likely due to correlation with HR-positivity [1] [6]. • Recent data, particularly in advanced HR+ and HER2+ disease, links mutations to shorter progression-free survival (PFS) and endocrine therapy resistance [2] [3]. |
PIK3CA encodes the p110α catalytic subunit of PI3K. Mutations lead to constitutive pathway activation, promoting tumorigenesis.
Diagram of PI3K/AKT/mTOR pathway activation by PIK3CA mutations, showing domain-specific mechanisms.
The diagram illustrates how PIK3CA mutations hijack the normal PI3K signaling pathway. Key oncogenic mechanisms include:
Accurate detection of PIK3CA mutations is critical for patient stratification. The following workflow outlines a robust qPCR method suitable for clinical samples.
Workflow for detecting PIK3CA mutations using allele-specific qPCR with wild-type blocking.
The table below compares common detection methodologies used in research and clinical practice.
| Method | Key Principle | Sensitivity | Key Advantages & Limitations |
|---|
| Allele-Specific qPCR [6] | Uses mutation-specific primer with a wild-type blocking oligonucleotide. | ~5-10% mutant allele fraction. | Advantages: Simple, fast, inexpensive, uses standard lab equipment. Limitations: Tests for predefined mutations. | | Digital Droplet PCR (ddPCR) [8] | Partitions sample into thousands of droplets for absolute quantification. | <0.1% VAF. | Advantages: Ultra-sensitive, absolute quantification without standard curves. Limitations: Higher cost, tests for predefined mutations. | | Next-Generation Sequencing (NGS) [2] [8] | Massively parallel sequencing of multiple genes simultaneously. | Varies (1-5% typical). | Advantages: Comprehensive, detects novel/rare mutations. Limitations: Higher cost, complex data analysis. | | FDA-approved Tests (e.g., cobas [9]) | Real-time PCR-based test for qualitative detection of mutations. | ≥5% mutation level. | Advantages: Standardized and validated for clinical use. Limitations: Limited to predefined mutations. |
For circulating tumor DNA (ctDNA) analysis, ddPCR is highly effective. Studies show a high concordance (72-91%) between PIK3CA mutations detected in tumor tissue and plasma ctDNA. The variant allele frequency (VAF) in ctDNA has prognostic value, with a higher VAF (e.g., >8.5%) and increasing VAF on therapy being associated with shorter survival [8].
Targeting the PI3K pathway, particularly in PIK3CA-mutated cancers, is a validated treatment strategy.
| Therapeutic Agent | Target/Mechanism | Clinical Context & Efficacy |
|---|---|---|
| Alpelisib | PI3Kα-specific inhibitor. | Approved for HR+/HER2-, PIK3CA-mutated advanced BC with fulvestrant post-endocrine therapy [2] [7]. |
| Inavolisib | PI3Kα inhibitor with a unique mechanism that induces mutant p110α degradation. | • INAOVO120 trial: Combined with palbociclib and fulvestrant, it more than doubled median PFS (15.0 vs. 7.3 months) and improved overall survival (34 vs. 27 months) in 1L PIK3CA-mutated advanced HR+/HER2- BC [10] [4]. • Approved in the US, EU, and other regions. | | Other PI3K/mTOR inhibitors | Various agents targeting different nodes in the pathway (pan-PI3K, AKT, mTOR). | Demonstrated efficacy in clinical trials but often limited by toxicity (e.g., hyperglycemia, rash) [1] [7]. |
A significant challenge is the development of resistance to these inhibitors. Research is focused on combination therapies and novel agents, such as mutant-specific inhibitors, to overcome resistance and improve therapeutic windows [7].
Despite progress, several challenges remain in fully leveraging PIK3CA mutations for patient benefit:
This compound is an α-selective phosphatidylinositol 3-kinase (PI3K) inhibitor that specifically targets the p110α catalytic subunit of class IA PI3K, encoded by the PIK3CA gene. As the first FDA-approved PI3K inhibitor for treating hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer, this compound represents a significant advancement in targeted cancer therapy. Its development marked a shift from non-selective pan-PI3K inhibitors, which were limited by toxicity issues, to isoform-specific inhibitors with improved therapeutic windows. The drug is typically administered in combination with fulvestrant following disease progression on endocrine therapy, based on the landmark SOLAR-1 trial which demonstrated a significant improvement in progression-free survival (11.0 months versus 5.7 months; HR 0.65; p < 0.001) compared to fulvestrant alone. [1] [2]
The PI3K signaling pathway is a critical intracellular pathway that integrates extracellular signals to regulate essential cellular processes including growth, proliferation, survival, differentiation, motility, and metabolic homeostasis. In the context of cancer, particularly HR+ breast cancer, somatic PIK3CA mutations occur in approximately 30-40% of cases, leading to constitutive activation of the PI3K pathway and contributing to resistance to endocrine therapies. This compound's selective inhibition of the p110α subunit represents a rational approach to targeting this oncogenic driver while potentially minimizing off-target effects associated with inhibition of other PI3K isoforms. [1] [3] [4]
The PI3Kα isoform plays a non-redundant role in metabolic regulation, particularly in mediating insulin responses in key metabolic tissues including skeletal muscle, liver, and adipose tissue. Under normal physiological conditions, insulin binding to its receptor activates intracellular tyrosine kinase domains, leading to recruitment and activation of insulin receptor substrate (IRS) proteins. These docking proteins then engage the p110α subunit of PI3K, triggering a cascade that converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This critical second messenger recruits AKT to the plasma membrane, where it undergoes phosphorylation and activation by PDK1 and mTORC2. [3] [4]
Activated AKT orchestrates multiple metabolic responses through downstream effectors:
The following diagram illustrates the normal insulin signaling pathway and how this compound inhibition disrupts glucose homeostasis:
Normal insulin signaling (green) is disrupted by this compound (red), inhibiting key metabolic processes.
This compound induces systemic insulin resistance through coordinated disruption of glucose handling across multiple tissues. The drug's inhibition of PI3Kα blocks the metabolic actions of insulin in peripheral tissues while simultaneously promoting hepatic glucose production, creating a perfect storm for hyperglycemia development. [2] [3]
Skeletal Muscle Effects: this compound reduces insulin-mediated glucose uptake by approximately 60% through impairment of GLUT4 translocation to the plasma membrane. This represents the primary defect in peripheral glucose disposal, as skeletal muscle is responsible for the majority of postprandial glucose clearance. The diminished glucose transport capacity is compounded by reduced glycogen synthesis and glycolytic flux in muscle tissue. [3]
Hepatic Metabolic Alterations: this compound treatment promotes hepatic glycogenolysis and gluconeogenesis through disinhibition of FoxO1-mediated transcriptional programs. Normally, insulin signaling suppresses hepatic glucose production via AKT-mediated phosphorylation and nuclear exclusion of FoxO1. With PI3Kα inhibition, FoxO1 remains active in the nucleus, driving expression of gluconeogenic enzymes including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Additionally, the drug directly enhances glycogen breakdown through disruption of the AKT-GSK3-glycogen synthase axis. [2] [3]
Adipose Tissue Contributions: this compound impairs insulin-stimulated glucose uptake in adipose tissue through inhibition of GLUT4 translocation. This not only contributes to systemic hyperglycemia but also alters adipokine secretion patterns that may further exacerbate insulin resistance. The reduced glucose uptake in fat cells limits substrate availability for de novo lipogenesis, potentially contributing to the weight loss sometimes observed with prolonged this compound treatment. [3]
The hyperglycemia induced by this compound triggers a compensatory hyperinsulinemic response as pancreatic β-cells attempt to restore normoglycemia. This secondary hyperinsulinemia has important implications for both glucose homeostasis and potential antitumor efficacy. Preclinical studies demonstrate that this feedback insulin release can partially reactivate PI3K signaling in tumor cells through several mechanisms: [5] [3]
This paradoxical reactivation of PI3K signaling by compensatory hyperinsulinemia may potentially diminish the antitumor efficacy of this compound, providing a strong rationale for aggressive management of hyperglycemia to break this cycle. Supporting this concept, preclinical models demonstrate that dietary or pharmacological interventions that reduce hyperglycemia and consequent hyperinsulinemia improve the efficacy of PI3K inhibitors. [5] [3]
Hyperglycemia represents the most frequent and clinically significant adverse event associated with this compound treatment, characterized by a high incidence rate and potential for serious complications if not properly managed. The following table summarizes the incidence and severity of hyperglycemia observed in key clinical trials: [5] [2]
| Trial | Patient Population | All-Grade Hyperglycemia | Grade ≥3 Hyperglycemia | Treatment Discontinuation Due to Hyperglycemia |
|---|---|---|---|---|
| SOLAR-1 [2] | PIK3CA-mutated HR+/HER2- ABC | 63.7% | 36.6% | 6.3% |
| ITACA Trial [5] | HR+/HER2- mBC with dietary intervention | 91.3% | 17.4% (Grade 3) | Not specified |
| BYLieve [2] | Post-CDK4/6i HR+/HER2- ABC | ~60% | ~28% | Similar to SOLAR-1 |
This hyperglycemia profile distinguishes this compound from earlier, non-selective PI3K inhibitors and underscores the critical importance of the p110α isoform in human glucose metabolism. The on-target nature of this toxicity is further confirmed by preclinical models showing similar metabolic effects with other PI3Kα inhibitors. [1] [2] [3]
This compound-induced hyperglycemia follows a characteristic temporal pattern with rapid onset following treatment initiation. Data from the ITACA trial revealed that the majority of hyperglycemia cases emerge within the first week of treatment, with a median grade 2-4 hyperglycemia-free survival of only 6 days (95% CI 3-44 days). This rapid onset pattern was observed even with proactive dietary interventions, highlighting the potent and immediate metabolic effects of PI3Kα inhibition. [5]
The SOLAR-1 trial reported a slightly longer median time to onset of grade ≥3 hyperglycemia of 15 days, which formed the basis for initial monitoring guidelines in the drug's prescribing information. However, the more recent ITACA data suggests that earlier monitoring may be warranted, ideally within the first 3-7 days of treatment initiation. The hyperglycemia typically peaks within 2-4 weeks of treatment initiation and may gradually improve over subsequent months as adaptive metabolic mechanisms compensate, though persistent management is usually required throughout treatment. [5] [2]
The development of robust pharmacodynamic biomarkers has been essential for establishing the biological activity of this compound and understanding its target engagement in both tumor and metabolic tissues. These biomarkers provide proof of mechanism and help establish the relationship between drug exposure, target modulation, and downstream biological effects. [4]
Tumor Tissue-Based Biomarkers: Assessment of PIP3 levels and phosphorylated AKT (pAKT) in tumor biopsies provides direct evidence of pathway modulation. However, practical challenges associated with serial tumor biopsies have limited the routine application of these direct measurements in clinical practice. Alternative approaches include measurement of phosphorylated S6 ribosomal protein (pS6), a downstream marker of mTORC1 activity that indirectly reflects PI3K pathway inhibition. [4]
Surrogate Tissue Analyses: Skin and hair follicle assessments have emerged as practical alternatives for monitoring PD effects. Decreased levels of pS6 in these accessible tissues have been demonstrated following this compound treatment, providing a non-invasive method for confirming target engagement. Additionally, platelet biomarkers have been explored, as platelets express PI3K isoforms and can be easily sampled serially during treatment. [4]
Circulating Metabolic Biomarkers: The hyperinsulinemic response to this compound-induced hyperglycemia serves as an indirect but clinically relevant PD biomarker. Serial measurements of fasting insulin, C-peptide, and proinsulin provide insights into pancreatic β-cell response to the insulin resistance state. Additionally, assessment of ketone bodies and free fatty acids can characterize the broader metabolic adaptations to PI3K inhibition. [3]
Functional imaging approaches provide non-invasive methods for assessing the metabolic consequences of PI3K inhibition. FDG-PET imaging can demonstrate reduced tumor glucose utilization following effective PI3K pathway inhibition, though interpretation is complicated by the simultaneous presence of systemic insulin resistance which may independently influence FDG uptake patterns. Specialized magnetic resonance spectroscopy techniques can assess changes in hepatic glycogen content and insulin sensitivity in muscle and liver tissue, offering insights into tissue-specific metabolic effects of this compound. [4]
Comprehensive glucose monitoring is essential for characterizing the pharmacodynamic effects of this compound on glucose homeostasis in both clinical trials and practice. Expert consensus recommends a structured approach to glucose monitoring: [6]
A structured pre-treatment evaluation is essential for identifying patients at highest risk for severe hyperglycemia and implementing appropriate preventive strategies. Key components of this assessment include: [2] [6]
Dietary modification represents a cornerstone of managing this compound-induced hyperglycemia, with evidence supporting several nutritional approaches: [5] [2] [6]
A structured, proactive approach to antihyperglycemic medication is essential for maintaining this compound dose intensity while preventing hyperglycemic complications. The following table outlines the consensus approach to pharmacologic management: [2] [3] [6]
| Intervention Line | Recommended Agents | Dosing Considerations | Mechanism of Action |
|---|---|---|---|
| First-Line | Metformin | Start 500 mg BID, escalate to 2000-2500 mg/day (if GFR >45) | Hepatic gluconeogenesis suppression, peripheral insulin sensitization |
| Second-Line | SGLT2 inhibitors or Thiazolidinediones | SGLT2i: Avoid if eGFR <45; TZD: Caution with heart failure | SGLT2i: Glucosuria; TZD: Peripheral insulin sensitization |
| Third-Line | GLP-1 receptor agonists | Avoid with significant GI toxicity or weight loss | Glucose-dependent insulin secretion, glucagon suppression, delayed gastric emptying |
| Special Considerations | DPP-4 inhibitors | Appropriate third-line option | Incretin enhancement |
| Last Resort | Insulin | Required for FBG >500 mg/dL on maximal oral therapy | Direct glucose lowering (may theoretically reduce antitumor efficacy) |
This stepped approach emphasizes medications that address the underlying insulin resistance without stimulating additional insulin secretion, thereby potentially maximizing the antitumor efficacy of this compound by minimizing compensatory hyperinsulinemia. [2] [3] [6]
When hyperglycemia persists despite optimal medical management, temporary dose interruptions or permanent dose reductions of this compound may be necessary according to the following protocol: [2] [6]
Throughout management, collaboration between oncology and endocrinology specialists is essential for optimizing both cancer outcomes and metabolic health. [2] [6]
This compound represents a significant advancement in the treatment of PIK3CA-mutated HR+/HER2- advanced breast cancer, but its therapeutic potential is tempered by significant metabolic toxicity. The on-target nature of this compound-induced hyperglycemia provides both challenges and opportunities—while potentially dose-limiting, it also serves as a pharmacodynamic marker of effective pathway inhibition. The multifactorial mechanisms underlying this metabolic disruption, including impaired peripheral glucose uptake, enhanced hepatic glucose production, and consequent hyperinsulinemia, necessitate comprehensive management strategies that begin even before treatment initiation.
The trial enrolled 572 postmenopausal women and men with HR-positive, HER2-negative advanced breast cancer whose disease had progressed during or after treatment with an aromatase inhibitor. Patients were assigned to one of two cohorts based on their tumor's PIK3CA mutation status (mutant vs. non-mutant), with the primary analysis focused on the 341 patients in the PIK3CA-mutant cohort [1] [2] [3].
Methodology and Protocol Patients were randomized 1:1 to receive either:
Stratification factors included the presence of visceral metastases and prior treatment with a CDK4/6 inhibitor [3]. The trial's primary endpoint was Progression-Free Survival (PFS) in the PIK3CA-mutant cohort. Key secondary endpoints included Overall Survival (OS), overall response rate, and safety [3].
The trial met its primary endpoint, demonstrating a statistically significant improvement in PFS with the this compound combination [2] [3]. The final analysis of Overall Survival showed a numerical improvement that was not statistically significant per the pre-specified boundary [1] [2].
Table 1: Primary and Secondary Efficacy Endpoints in the PIK3CA-Mutant Cohort
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Median PFS (primary endpoint) | 11.0 months [2] | 5.7 months [2] | 0.65 [2] | 0.00065 [2] |
| Median OS (final analysis) | 39.3 months [1] | 31.4 months [1] | 0.86 (95% CI, 0.64-1.15) [1] | 0.15 [1] |
| Median Time to Chemotherapy | 23.3 months [1] | 14.8 months [1] | 0.72 (95% CI, 0.54-0.95) [1] | Not reported |
Subgroup analyses revealed more pronounced benefits for certain patient populations, particularly those with lung and/or liver metastases, where the this compound combination led to a median OS of 37.2 months versus 22.8 months (HR = 0.68) compared to placebo-fulvestrant [1] [2].
This compound is an investigational, alpha-specific PI3K inhibitor. Its mechanism and the rationale for its use in SOLAR-1 are based on the role of the PI3K pathway in cancer.
Experimental Rationale
The following diagram illustrates the signaling pathway targeted by this compound and the logical flow of its therapeutic rationale:
caption: Mechanism of this compound in targeting PIK3CA-mutated breast cancer.
With longer follow-up, no new safety signals emerged for the this compound and fulvestrant combination [1]. The established adverse events (AEs) were generally manageable and consistent with those observed in prior studies. Key AEs of interest included hyperglycemia and rash, which were primarily low-grade [1] [2]. Despite these AEs, the combination maintained patients' quality of life [2].
The SOLAR-1 trial successfully met its primary endpoint, establishing This compound plus fulvestrant as a standard of care for postmenopausal women and men with PIK3CA-mutated, HR+/HER2- advanced breast cancer following progression on an aromatase inhibitor [1] [2] [3]. The results underscore the importance of PIK3CA mutation testing to identify patients most likely to benefit from this targeted therapy.
The BYLieve trial is a pivotal, phase 2, open-label, non-comparative study designed to address a gap in clinical data for treating hormone receptor-positive (HR+), HER2-negative (HER2-), PIK3CA-mutated advanced breast cancer after previous therapy with a CDK4/6 inhibitor [1] [2].
PIK3CA mutations [1].The logical flow of the trial's structure and the key results from Cohort A are summarized in the diagram below.
BYLieve Cohort A demonstrated that this compound plus fulvestrant is an effective treatment option after CDK4/6i therapy.
The trial successfully met its primary endpoint, demonstrating clinically meaningful efficacy in a population with limited treatment options [1].
Table 1: Key Efficacy Results from Cohort A (mFAS, n=121)
| Metric | Result | Notes |
|---|---|---|
| 6-Month Progression-Free Survival (PFS) | 50.4% (95% CI: 41.2-59.6) | Primary endpoint; assessed by local review [1]. |
| Median Follow-up | 21.8 months (IQR: 10.8-37.6) | From enrolment to data cutoff [1]. |
Table 2: Key Safety Results (Safety Population, n=127)
| Category | Details |
|---|---|
| Most Common Any-Grade Adverse Events (AEs) | Diarrhea (60%), Hyperglycemia (58%), Nausea (46%), Rash (≈30%), Fatigue (≈30%), Decreased Appetite (≈30%) [1] [2]. |
| Treatment Discontinuations | Low rate; 5 patients (3.9%) discontinued due to rash, 2 (1.6%) due to vomiting. Discontinuations also occurred due to colitis, hyperglycemia, and urticaria [1]. |
This compound is an α-selective PI3K inhibitor and degrader. In approximately 40% of HR+/HER2- advanced breast cancers, mutations occur in the PIK3CA gene [2]. These mutations hyperactivate the PI3K signaling pathway, leading to uncontrolled cell growth, resistance to endocrine therapy, and a worse prognosis [1].
The following diagram illustrates the targeted pathway and the drug's mechanism of action.
This compound inhibits the hyperactive PI3K pathway caused by PIK3CA mutations to overcome resistance.
The PI3K/AKT/mTOR pathway represents a critical intracellular signaling axis that functions as a central regulator of essential cellular processes in higher eukaryotes. This highly conserved pathway integrates signals from various extracellular cues to coordinate cell survival, growth, proliferation, metabolism, and immune responses. The pathway's importance in oncology stems from its frequent dysregulation in human cancers, with approximately 50% of all tumors exhibiting some form of pathway activation, making it the most commonly activated signaling pathway in human malignancies [1] [2]. The pathway's core components form a sophisticated signaling network that transmits information from cell surface receptors to intracellular targets, ultimately influencing transcriptional and translational programs that dictate cell behavior and fate.
The canonical pathway activation begins when receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell membrane are engaged by their respective ligands. This engagement triggers the recruitment and activation of Class I phosphoinositide 3-kinases (PI3Ks), which exist as heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit [1]. The activated PI3K complex then phosphorylates the membrane lipid phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This lipid second messenger serves as a critical docking site for pleckstrin homology (PH) domain-containing proteins, including the serine/threonine kinase AKT (also known as Protein Kinase B) and its activator PDK1 [3] [4]. The recruitment of AKT to the membrane facilitates its phosphorylation at two critical residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTORC2 complex, resulting in full AKT activation [4].
Once activated, AKT phosphorylates numerous downstream substrates that control diverse cellular functions. One of the most significant downstream effectors is the mTOR kinase, which operates within two distinct multi-protein complexes: mTORC1 and mTORC2 [5]. mTORC1, characterized by the presence of Raptor, regulates cell growth and metabolism by promoting protein synthesis, lipid synthesis, and ribosome biogenesis while inhibiting autophagy. mTORC2, containing Rictor, controls cell survival, metabolism, and cytoskeletal organization, and completes the AKT activation loop through phosphorylation at S473 [5]. This intricate network features multiple regulatory feedback mechanisms, including negative regulation by the PTEN phosphatase, which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [1] [3]. The complex interplay between these components allows for precise control of cellular homeostasis under normal physiological conditions.
Table 1: Core Components of the PI3K/AKT/mTOR Signaling Pathway
| Component | Subtypes/Subunits | Primary Function | Regulatory Mechanisms |
|---|---|---|---|
| Class I PI3K | p110α, p110β, p110δ, p110γ (catalytic); p85 (regulatory) | Phosphorylates PIP2 to PIP3 | Activated by RTKs/GPCRs; inhibited by PTEN |
| AKT | Akt1, Akt2, Akt3 | Serine/threonine kinase regulating survival, growth, metabolism | Phosphorylated at T308 by PDK1 and S473 by mTORC2 |
| mTORC1 | mTOR, Raptor, mLST8 | Regulates protein synthesis, autophagy, metabolism | Activated by AKT; inhibited by rapamycin; sensitive to nutrients |
| mTORC2 | mTOR, Rictor, mLST8 | Controls cytoskeleton, cell survival, completes AKT activation | Phosphorylates AKT at S473; rapamycin-insensitive |
| PTEN | - | PIP3 phosphatase | Negative pathway regulator; frequently lost in cancer |
The PI3K/AKT/mTOR pathway is frequently dysregulated in a broad spectrum of human cancers through various mechanisms that lead to constitutive pathway activation and uncontrolled cell growth. The high prevalence of pathway alterations across cancer types underscores its fundamental role in oncogenesis and positions it as a compelling therapeutic target. Genetic alterations represent the most common mechanism of pathway dysregulation, including gain-of-function mutations in oncogenic components or loss-of-function mutations in tumor suppressors that normally restrain pathway activity [1] [6]. These molecular changes drive the acquisition of hallmark cancer capabilities, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and deregulated cellular metabolism.
Among the most frequent genetic alterations are activating mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K. These mutations occur predominantly at three hotspot locations: E542K and E545K in the helical domain, and H1047R in the kinase domain [1]. These mutations promote oncogenic transformation through distinct mechanisms—the helical domain mutations disrupt the inhibitory interaction with p85, while the kinase domain mutation enhances membrane binding and lipid substrate accessibility [1]. PTEN loss-of-function represents another prevalent mechanism of pathway activation, occurring through various genetic or epigenetic alterations including mutations, deletions, or promoter methylation [1] [3]. PTEN inactivation leads to accumulated PIP3 levels and consequent AKT activation, removing a critical brake on proliferation. The significance of PTEN as a tumor suppressor is evidenced by its frequent inactivation across diverse cancer types and the cooperative oncogenic effect observed when PTEN loss coincides with PIK3CA mutations [1].
Beyond these core alterations, pathway activation can occur through amplification or mutation of AKT isoforms, with Akt1 mutations identified in breast, ovarian, and colorectal cancers, and Akt2 amplification observed in ovarian, breast, and pancreatic carcinomas [3]. Additionally, overexpression or constitutive activation of upstream receptors such as EGFR, HER2, and IGFR can drive pathway hyperactivity through excessive mitogenic signaling [1] [6]. The functional consequences of these alterations extend to therapeutic resistance, as pathway activation confers resistance to conventional chemotherapy, radiotherapy, and targeted therapies [7] [3]. This resistance emerges through multiple mechanisms, including enhanced DNA damage repair, suppression of apoptosis, and metabolic adaptations that promote cell survival under therapeutic stress.
Table 2: Common PI3K/AKT/mTOR Pathway Alterations in Human Cancers
| Cancer Type | Frequency of Pathway Alteration | Most Common Genetic Alterations | Clinical Associations |
|---|---|---|---|
| Breast Cancer | ~70% in hormone receptor-positive | PIK3CA mutations (~40%), PTEN loss | Endocrine therapy resistance, poorer prognosis |
| Endometrial Cancer | ~80% | PIK3CA mutations, PTEN loss (~50%) | Advanced disease, metastasis |
| Prostate Cancer | ~30-50% | PTEN loss (~40%), PIK3CA mutations | Advanced stage, castration resistance |
| Colorectal Cancer | ~30% | PIK3CA mutations (~15-20%), often with KRAS mutations | Associated with specific molecular subtypes |
| Glioblastoma | ~40% | PTEN loss (~35%), PIK3CA/PIK3R1 mutations | Therapeutic resistance, aggressive disease |
| Lung Cancer (NSCLC) | ~50-70% | PIK3CA mutations/amplification, PTEN loss | Resistance to EGFR inhibitors |
The development of targeted inhibitors against components of the PI3K/AKT/mTOR pathway represents a promising therapeutic approach for cancers driven by pathway dysregulation. These pharmacological agents can be broadly categorized based on their molecular targets, with distinct clinical applications and toxicity profiles. PI3K inhibitors include pan-PI3K inhibitors that target all class I PI3K isoforms, isoform-selective inhibitors (such as alpelisib targeting p110α), and dual PI3K/mTOR inhibitors that simultaneously target both kinases [1] [6]. The isoform-selective approach offers the potential for improved therapeutic index by sparing physiologically important isoforms in normal tissues, particularly p110δ which plays critical roles in immune function [6].
AKT inhibitors encompass allosteric inhibitors that prevent AKT membrane localization and catalytic inhibitors that target the ATP-binding site. Agents such as capivasertib and ipatasertib have demonstrated clinical activity in various malignancies, particularly when combined with other targeted therapies [1] [8]. mTOR inhibitors include rapalogs (e.g., everolimus, temsirolimus) that primarily inhibit mTORC1, and second-generation ATP-competitive inhibitors that target both mTORC1 and mTORC2 [3] [5]. The rapalogs have received FDA approval for several cancer types, including advanced renal cell carcinoma and hormone receptor-positive breast cancer, but their efficacy is limited by feedback mechanisms that reactivate upstream pathway components [3]. The dual mTORC1/mTORC2 inhibitors offer more comprehensive pathway suppression and may overcome some limitations of rapalogs.
Despite the compelling rationale for targeting this pathway, therapeutic efficacy has been limited by several challenges, including pathway complexity, feedback mechanisms, and tissue toxicity. A significant obstacle is the presence of compensatory feedback loops wherein inhibition of one node leads to reactivation through alternative signaling routes. For instance, mTORC1 inhibition relieves negative feedback on upstream receptors, resulting in paradoxical AKT activation through mTORC2 [3] [5]. This understanding has driven the development of combination strategies that simultaneously target multiple pathway components or co-target parallel signaling cascades. Promising approaches include combining PI3K/AKT/mTOR inhibitors with endocrine therapy in breast cancer, EGFR inhibitors in lung cancer, or CDK4/6 inhibitors across various malignancies [9] [6].
The emergence of resistance mechanisms presents additional challenges, including acquired mutations in the target proteins, activation of bypass signaling pathways such as RAS-RAF-MEK-ERK, and metabolic adaptations that sustain cell survival under therapeutic pressure [1] [6]. To address these limitations, current research focuses on next-generation inhibitors with improved selectivity and pharmacokinetic properties, biomarker-driven patient selection to identify those most likely to benefit, and rational combination therapies that preemptively target resistance mechanisms [7] [9]. The integration of pathway inhibitors with immunotherapy represents another promising frontier, as PI3K/AKT/mTOR signaling modulates immune cell function and the tumor microenvironment, suggesting potential for synergistic anti-tumor responses [7] [2].
Table 3: Inhibitors Targeting the PI3K/AKT/mTOR Pathway in Cancer Therapy
| Inhibitor Class | Representative Agents | Key Targets | Clinical Development Stage |
|---|---|---|---|
| PI3K Inhibitors | Buparlisib (pan-PI3K), this compound (α-specific), Idelalisib (δ-specific) | p110 isoforms | Approved (this compound, idelalisib) and clinical trials |
| AKT Inhibitors | Capivasertib, Ipatasertib, MK-2206 | AKT1, AKT2, AKT3 | Approved (capivasertib) and clinical trials |
| mTORC1 Inhibitors (Rapalogs) | Everolimus, Temsirolimus, Sirolimus | mTORC1 | FDA-approved for multiple cancer types |
| Dual mTORC1/mTORC2 Inhibitors | Torin-1, AZD2014, CC-223 | mTOR kinase | Preclinical and clinical development |
| Dual PI3K/mTOR Inhibitors | BEZ235, Dactolisib | PI3K, mTORC1/mTORC2 | Clinical trials |
The investigation of PI3K/AKT/mTOR pathway activity and therapeutic response requires a multifaceted experimental approach encompassing biochemical, genetic, and functional assays. Standardized methodologies enable robust assessment of pathway status, target engagement, and downstream biological effects, providing critical insights for both basic research and drug development. Essential techniques include phospho-specific western blotting to evaluate activation states of pathway components, particularly phosphorylation of AKT at T308 and S473, S6K at T389, and S6 ribosomal protein at S235/236 [10]. These analyses provide quantitative measures of pathway activity and pharmacodynamic responses to targeted inhibitors, serving as reliable biomarkers for target modulation in both preclinical and clinical settings.
Genetic approaches for pathway investigation include RNA interference screens to identify critical pathway dependencies and resistance mechanisms. For instance, shRNA library screens have identified mTOR as a key dependency in E2A-PBX1+ B-cell acute lymphoblastic leukemia, revealing the particular importance of the mTORC2 complex containing Rictor rather than the mTORC1 complex containing Raptor [8]. Additionally, cell proliferation and viability assays (such as CCK-8, MTT, and ATP-based assays) quantify functional responses to pathway inhibition, generating dose-response curves and IC50 values that inform drug sensitivity and potency [10]. These functional assays are often complemented by metabolomic analyses that examine pathway-dependent alterations in fuel utilization and mitochondrial function, revealing adaptive responses such as increased dependence on fatty acid oxidation following mTOR inhibition [8].
For the assessment of pathway inhibition effects on cellular phenotypes, apoptosis assays (e.g., Annexin V staining, caspase activation) determine whether reduced proliferation reflects cytostatic or cytotoxic effects, while migration and invasion assays evaluate the pathway's role in metastatic potential [10]. In the context of inflammatory diseases like rheumatoid arthritis, cytokine secretion profiles (particularly IL-6 and IL-8) provide important measures of pathway-mediated inflammatory responses [10]. The integration of these multidisciplinary approaches enables comprehensive characterization of pathway function and therapeutic interventions, facilitating the translation of basic discoveries into clinical applications.
Diagram 1: PI3K/AKT/mTOR signaling pathway architecture showing key components and regulatory relationships. Activation flows from membrane receptors through central kinases to functional cellular responses. Negative regulators highlighted in red.
Diagram 2: Experimental workflow for investigating PI3K/AKT/mTOR pathway function, combining biochemical, genetic, and functional approaches.
Alpelisib's primary molecular target is the p110α catalytic subunit of Class IA Phosphatidylinositol 3-kinase (PI3K), encoded by the PIK3CA gene [1] [2] [3].
The diagram below illustrates how this compound inhibits this signaling pathway.
This compound inhibits p110α catalytic subunit to block PI3K/AKT/mTOR pathway activation.
The following table summarizes common in vitro and in vivo protocols used to investigate this compound's effects, based on preclinical studies.
| Experimental Objective | Model System | Treatment Groups | Key Readouts & Assays |
|---|
| Anti-proliferative & Cytotoxicity Assessment [5] | Human gastric cancer cell lines (e.g., SNU601, AGS, MKN1 with PIK3CA mutation; SNU638, SNU668 wild-type) | this compound (dose range: ~0.1-10 µM), Paclitaxel, and their combination | Cell Viability: CellTiter-Glo Luminescent Assay (IC50 calculation) Synergy Analysis: Chou-Talalay method (Combination Index, CI) | | Mechanism of Action & Pathway Inhibition [5] | PIK3CA-mutant and wild-type cell lines | this compound (e.g., 5 µM), Paclitaxel, and combination | Western Blotting: p-AKT (S473), p-S6K1, p-4E-BP1, total protein levels PI3K Activity Assay: PIP2 to PIP3 conversion | | Apoptosis & Cell Cycle Analysis [5] | PIK3CA-mutant and wild-type cell lines | this compound, Paclitaxel, and combination | Caspase 3/7 Activity Assay Annexin V/PI Staining & Flow Cytometry Cell Cycle Analysis (Propidium Iodide staining) | | Anti-tumor Efficacy *In Vivo* [5] | Mouse xenograft model (e.g., MKN1 cells) | this compound (e.g., 25-50 mg/kg/day, oral gavage), Paclitaxel, and combination | Tumor Volume Measurement Immunohistochemistry: Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis) Animal Survival |
The tables below summarize quantitative findings on this compound's efficacy from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Gastric Cancer Models [5]
| Cell Line / Model | PIK3CA Status | This compound IC50 (µM) | Key Synergy (CI with Paclitaxel) | Observed Phenotypic Effects |
|---|---|---|---|---|
| SNU601 | Mutant | ~2.1 | Synergistic (CI <1) | Increased apoptosis, DNA damage response, anti-migratory activity |
| AGS | Mutant | ~5.2 | Synergistic (CI <1) | G0/G1 cell cycle arrest, increased sub-G1 fraction |
| MKN1 | Mutant | ~4.3 | Synergistic (CI <1) | Reversal of EMT markers, potentiated colony formation inhibition |
| SNU668 | Wild-type | >8.0 | Synergistic (CI <1) | G0/G1 cell cycle arrest |
Table 2: Clinical Efficacy of this compound in a Phase I/II Trial for Metastatic Breast Cancer [4]
| Patient Group / Endpoint | Result | Notes |
|---|---|---|
| Overall Response Rate (ORR) | 59% (CR=7%, PR=52%) | In 42 evaluable patients |
| Median Progression-Free Survival (PFS) | 8.7 months | Entire cohort |
| PFS (PIK3CA-mutated tumor/ctDNA) | 11.9 months | Hazard Ratio (HR)=0.44, p=0.027 |
| PFS (PIK3CA wild-type) | 7.5 months | Baseline for comparison |
| PFS (Normal metabolic status) | 12.0 months | p=0.014 |
| PFS (Prediabetic/Diabetic) | 7.5 months | Baseline for comparison |
Alpelisib is an oral selective phosphatidylinositol 3-kinase (PI3K) inhibitor used in the treatment of advanced breast cancer. Monitoring its concentration in biological fluids is essential for pharmacokinetic studies and drug-drug interaction (DDI) investigations. This application note describes a sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, validated for the quantification of this compound in rat plasma [1]. The method uses a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
The table below summarizes the core parameters for the UPLC-MS/MS method.
Table 1: Instrumental Parameters for this compound Quantification via UPLC-MS/MS
| Parameter Category | Specification |
|---|---|
| Column | Acquity UPLC BEH C18 [1] |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile [1] | | Elution Mode | Gradient Elution | | Flow Rate | 0.40 mL/min [1] | | Injection Volume | 1-10 µL (typical for UPLC) | | MS Ionization Mode | Positive Electrospray Ionization (ESI+) [1] [2] | | MRM Transitions | This compound: 442.15 → 70.06 [2] Internal Standard: Transition specific to the IS used | | Collision Energy | Optimized for each transition (e.g., ~12 eV for this compound) [2] |
The following workflow details the sample preparation steps.
The developed method was validated according to regulatory guidelines [1]. Key results are summarized below.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Result / Description |
|---|---|
| Linearity Range | 1 - 5,000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (demonstrating high sensitivity) [1] |
| Accuracy (Relative Error) | Within ±15% (typically within ±4.37%) [2] |
| Precision (Relative Standard Deviation) | <15% (typically <4.21%) [2] |
| Extraction Recovery | >90% [2] |
| Matrix Effect | Evaluated and found to be negligible [1] |
| Stability | Established under various conditions (e.g., benchtop, auto-sampler, freeze-thaw) [1] |
This validated method was successfully applied to a DDI study in rats. The study investigated the impact of co-administered CYP3A4 inhibitors (ketoconazole and itraconazole) on the pharmacokinetics of this compound. The results indicated that ketoconazole significantly increased the plasma concentration and altered the pharmacokinetic profile of this compound more profoundly than itraconazole [1]. This application demonstrates the method's utility in critical pharmacokinetic assessments.
For a broader context, other chromatographic and spectroscopic methods have been developed for this compound quantification in different matrices.
Table 3: Comparison of Analytical Methods for this compound
| Method | Application Matrix | Key Conditions | Performance Highlights |
|---|
| LC-MS/MS [2] | Human Plasma | Column: Zorbax C18 (5 µm) Mobile Phase: Acetonitrile/0.1% FA (90:10) Flow Rate: 0.90 mL/min | LLE Extraction. Linear range: 145 - 5,800 ng/mL. Applied to pharmacokinetics in rabbits. | | RP-HPLC with UV [3] | Bulk & Pharmaceutical Dosage | Mobile Phase: 0.1% TFA Water/ACN/Methanol (50:25:25) Detection: UV | Greenness assessed. Detection limit: 14 µg/mL. Suitable for quality control of formulations. | | UV Spectrophotometry [3] | Bulk & Pharmaceutical Dosage | Solvent: Methanol/Water (50:50) | Simple and fast. Detection limit: 0.078 µg/mL. Useful for rapid analysis in less complex matrices. |
Alpelisib (marketed as Piqray and Vijoice) is a pioneering alpha-specific phosphatidylinositol 3-kinase (PI3K) inhibitor that has transformed treatment paradigms for specific cancer subtypes. Approved by the U.S. Food and Drug Administration in 2019, this compound is indicated in combination with fulvestrant for postmenopausal patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative, PIK3CA-mutated advanced or metastatic breast cancer. More recently, in April 2022, this compound received accelerated approval for the treatment of PIK3CA-Related Overgrowth Spectrum (PROS) in adults and children requiring systemic therapy. The drug's mechanism centers on selective inhibition of the PI3K p110α catalytic subunit, which is frequently mutated in various cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway that promotes cellular proliferation and survival.
The critical need for robust, sensitive, and specific bioanalytical methods for this compound quantification in biological matrices stems from several factors. From a clinical development perspective, understanding this compound's pharmacokinetic profile is essential for dose optimization and therapeutic drug monitoring. The drug demonstrates variable oral absorption influenced by food intake, with one study showing that a low-fat meal increased AUC by 77% and Cmax by 145%, while a high-fat meal increased AUC by 73% and Cmax by 84%. Additionally, this compound has a relatively long elimination half-life of 8-9 hours and undergoes complex metabolism involving both hydrolytic pathways (forming the primary metabolite BZG791) and CYP3A4-mediated oxidation. These characteristics, combined with its narrow therapeutic index and significant adverse effects including hyperglycemia, gastrointestinal toxicities, and rash, necessitate precise quantification in plasma for both clinical monitoring and research applications.
The development of LC-MS/MS methods for this compound analysis presents specific analytical challenges that must be addressed through careful method validation. This compound's molecular structure contains multiple functional groups that can be susceptible to degradation under various conditions, requiring implementation of stability-indicating assays. Recent studies have identified degradation products formed under hydrolytic, oxidative, and photolytic stress conditions, underscoring the importance of proper sample handling and storage. Furthermore, the need for sensitive detection at therapeutic concentrations (typically in the nanogram per milliliter range) in complex biological matrices demands optimized sample preparation and chromatographic separation to minimize matrix effects while maintaining adequate recovery and selectivity.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Description/Value |
|---|---|
| Chemical Name | (2S)-1-N-[4-Methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
| Molecular Formula | C19H22F3N5O2S |
| Molecular Weight | 441.47 g/mol |
| Protein Binding | 89% |
| Primary Metabolism | Hydrolysis (BZG791 metabolite) and CYP3A4 |
| Elimination Half-life | 8-9 hours |
| Major Route of Elimination | Feces (81% - 36% unchanged drug) |
| Bioanalytical Challenge | Stability issues, matrix effects, sensitive detection required |
The LC-MS/MS methodology for this compound quantification has been established across multiple research laboratories with various configurations and optimization approaches. The fundamental principle involves efficient chromatographic separation of this compound from potentially interfering matrix components followed by selective detection using tandem mass spectrometry. The analytical instrumentation typically consists of a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This technique provides the specificity and sensitivity required for accurate quantification of this compound in complex biological matrices like plasma, with lower limits of quantification (LLOQ) reaching 1 ng/mL in some methods, which is sufficient for pharmacokinetic studies covering therapeutic concentrations.
Different research groups have employed varied chromatographic conditions to achieve optimal separation. Most methods utilize reversed-phase chromatography with C18 columns, though the specific dimensions and particle sizes vary. The mobile phase typically consists of water with a modifier (commonly 0.1% formic acid) and acetonitrile or methanol as the organic component, with either gradient or isocratic elution. The analysis runtime ranges from as short as 2.0 minutes to approximately 6.5 minutes per sample, representing a balance between chromatographic resolution and throughput requirements. Sample preparation approaches include protein precipitation, liquid-liquid extraction, and sometimes more specialized techniques, with each method offering distinct advantages in terms of recovery, matrix effect minimization, and operational simplicity.
The method validation procedures follow established regulatory guidelines from the FDA and EMA, assessing key parameters including linearity, precision, accuracy, sensitivity, selectivity, matrix effects, recovery, and stability under various conditions. The validation experiments are designed to demonstrate that the method is fit for its intended purpose, whether for clinical therapeutic drug monitoring, pharmacokinetic studies in special populations (such as those with hepatic impairment), or drug-drug interaction investigations. The consistency of fundamental mass spectrometry parameters across different laboratories—particularly the consistent observation of the m/z 442.1→328.0 transition for this compound—supports the reliability of this analytical approach for this compound quantification.
Protein Precipitation Extraction (PPE) provides a straightforward and efficient sample clean-up approach that is suitable for high-throughput analysis. In a representative protocol, a 20 μL aliquot of plasma sample is combined with 80 μL of acetonitrile containing the internal standard (300 ng/mL enzalutamide or equivalent) in a microcentrifuge tube. The mixture is vortexed thoroughly for 10 minutes to ensure complete protein precipitation and adequate mixing of the internal standard. Following vortexing, samples are centrifuged at 13,500×g for 10 minutes at 4°C to pellet the precipitated proteins. The resulting supernatant is carefully transferred to either an autosampler vial or a 96-well plate, and a typical injection volume of 10 μL is used for LC-MS/MS analysis. This method demonstrates excellent extraction recovery exceeding 90% while effectively minimizing matrix effects.
Alternative Sample Preparation methods have also been successfully employed. Liquid-liquid extraction (LLE) using organic solvents such as ethyl acetate or diethyl ether represents another viable approach. In one validated method, 50 μL of plasma is combined with 125 μL of IS working solution in a extraction tube. Then, 4 mL of diethyl ether is added, and the mixture is vortexed for 5 minutes followed by shaking for 25 minutes to maximize extraction efficiency. After centrifugation at 4,500 rpm for 15 minutes at 5°C, the organic layer is transferred to a clean glass tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 μL of mobile phase prior to LC-MS/MS analysis. While more time-consuming than protein precipitation, LLE typically provides cleaner extracts and further reduces matrix effects, which may be particularly beneficial when analyzing samples from complex matrices or when extreme sensitivity is required.
Optimal chromatographic separation of this compound from endogenous plasma components is achieved through reversed-phase chromatography using C18 columns, though specific column dimensions and particle sizes vary between methods. A representative ultra-performance liquid chromatography method utilizes an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile, delivered at a flow rate of 0.40 mL/min with a gradient program: initial 10% B (0-0.5 min), increasing to 90% B (0.5-1.0 min), maintaining 90% B (1.0-1.4 min), returning to 10% B (1.4-1.5 min), and re-equilibrating at 10% B (1.5-2.0 min). The total run time is 2.0 minutes, making this method suitable for high-throughput applications.
Alternative chromatographic conditions have also been successfully validated. One method employs a Zorbax C18 column (50 × 4.6 mm, 5 μm) with an isocratic elution of acetonitrile and 0.1% formic acid (90:10, v/v) at a flow rate of 0.90 mL/min, resulting in a longer run time of 6.5 minutes but potentially offering improved separation in complex matrices. Another approach uses an XTerra MS C18 column (50 × 2.1 mm, 5 μm) with a linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (starting at 90:10 and changing to 5:95 over 5 minutes). The autosampler temperature is typically maintained at 10°C to ensure sample stability during analysis. These variations demonstrate that multiple chromatographic approaches can be successfully applied to this compound quantification, allowing laboratories to adapt methods based on available equipment and specific analytical requirements.
Mass spectrometric detection of this compound is optimally performed using triple quadrupole instruments equipped with electrospray ionization (ESI) sources operating in positive ion mode. The instrument parameters should be optimized for maximum sensitivity and stability, with typical source conditions including: capillary voltage of 2.0-5.0 kV, source temperature of 400-550°C, desolvation gas flow of 1000 L/h, and cone gas flow of 150 L/h. The detection mode employs multiple reaction monitoring (MRM) to monitor specific transitions from precursor to product ions, providing high specificity for this compound in complex biological matrices. The most abundant and consistent transition for this compound is m/z 442.1 → 328.0, which corresponds to the intact protonated molecule [M+H]+ fragmenting to yield a characteristic product ion. This transition is recommended as the quantitative transition, while additional transitions such as m/z 442.1 → 397.1 or 442.1 → 115.1 can be monitored for confirmation purposes.
Internal standard selection is critical for accurate quantification, with various researchers employing different compounds based on availability and analytical performance. Commonly used internal standards include enzalutamide (m/z 465.0 → 209.1), duvelisib (specific transition not detailed in sources), and dapagliflozin (m/z 409.1 → 391.1). The collision energy and cone voltage parameters should be optimized for both this compound and the selected internal standard to achieve optimal sensitivity and reproducibility. Typical collision energies for this compound range from 12-33 eV, depending on the specific instrument configuration and transition monitored. Data acquisition and processing are typically performed using instrument-specific software such as MassLynx, Analyst, or similar platforms, with peak area ratios (this compound to internal standard) used for quantification against the calibration curve.
Figure 1: LC-MS/MS Workflow for this compound Plasma Analysis - This diagram illustrates the comprehensive analytical procedure from sample preparation through data analysis.
The analytical sensitivity of LC-MS/MS methods for this compound quantification has been thoroughly evaluated through determination of the lower limit of quantification (LLOQ). Across multiple validated methods, LLOQ values range from 1 ng/mL to 145 ng/mL, with the most sensitive methods achieving LLOQ of 1 ng/mL using plasma sample volumes as small as 20 μL. This sensitivity is more than adequate for pharmacokinetic studies, as trough concentrations following clinical dosing regimens typically remain well above these limits. The upper limit of quantification (ULOQ) extends to 5,000-5,800 ng/mL, covering the expected concentration range following therapeutic dosing. Linearity has been demonstrated across these concentration ranges with correlation coefficients (r) consistently exceeding 0.99, indicating excellent relationship between concentration and detector response.
Method precision and accuracy have been assessed through both intra-day and inter-day validation experiments. Intra-day precision (expressed as relative standard deviation, %RSD) typically falls below 10% across all quality control levels, with even tighter precision (<5%) observed at medium and high concentrations. Inter-day precision values also remain within acceptable limits, generally below 15% even at the LLOQ level. Accuracy determinations, expressed as percentage deviation from nominal concentrations, generally range from 85% to 115% of theoretical values, well within the acceptance criteria established by regulatory guidelines. These results demonstrate that the methods provide reproducible and reliable quantification of this compound across the validated concentration ranges.
Table 2: Method Validation Parameters for this compound LC-MS/MS Quantification
| Validation Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] |
|---|---|---|---|
| Linear Range (ng/mL) | 1-2,000 | 1-5,000 | 145-5,800 |
| LLOQ (ng/mL) | 1 | 1 | 145 |
| Correlation Coefficient (r) | >0.99 | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <10% | <10% | <4.21% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (% Deviation) | 85-115% | 85-115% | 95.68-104.37% |
| Extraction Recovery | >90% | >90% | >90% |
Method selectivity has been verified through analysis of blank plasma samples from at least six different sources to demonstrate absence of significant interfering peaks at the retention times of both this compound and the internal standard. This assessment includes evaluation of hemolyzed and lipemic plasma samples to ensure reliable performance across varied sample conditions. The chromatographic separation effectively resolves this compound from its primary metabolite (BZG791) and commonly co-administered medications, providing additional assurance of measurement specificity. The use of MRM detection with characteristic ion transitions further enhances selectivity, as the likelihood of interfering compounds sharing both precursor and product ions is minimal.
Matrix effects have been systematically evaluated using the post-column infusion method and by comparing analyte response in neat solution versus spiked post-extraction plasma. These studies demonstrate that ion suppression or enhancement is minimal (<15%) when using optimized sample preparation and chromatographic conditions. The consistent recovery of this compound across low, medium, and high quality control concentrations (typically >90%) further supports the robustness of the extraction procedures. Stability assessments confirm that this compound remains stable in plasma through three freeze-thaw cycles, during short-term storage (4-24 hours) at room temperature, and through extended storage at -70°C to -80°C. Processed sample stability in autosampler conditions (typically 10°C) has been verified for periods exceeding 24 hours, ensuring reliability during batch analysis.
LC-MS/MS methods have been successfully applied to characterize the pharmacokinetic profile of this compound in both preclinical and clinical settings. In healthy rabbits administered a single 37.5 mg/kg oral dose, this compound demonstrated rapid absorption with a Tmax of 2.0 ± 0.21 hours and mean Cmax of 269 ± 12.17 ng/mL. The drug exposure, expressed as area under the curve (AUC0→∞), was 3,624.21 ± 315 ng·h/mL, while the AUC0→t was 3,075.20 ± 316 ng·h/mL. These parameters are consistent with observations in other species and humans, showing predictable absorption and elimination patterns. The reliable quantification afforded by validated LC-MS/MS methods enables comprehensive pharmacokinetic characterization, including determination of additional parameters such as elimination half-life, apparent volume of distribution, and oral clearance.
Special population studies have utilized these bioanalytical methods to investigate potential factors affecting this compound pharmacokinetics. One particularly relevant study examined the impact of hepatic impairment on this compound exposure, comparing participants with moderate to severe hepatic impairment (Child-Pugh B and C) against healthy controls. Interestingly, the results demonstrated no significant alteration in this compound exposure in moderately hepatically impaired participants compared to healthy controls, with geometric mean ratios (GMR) for Cmax and AUClast of 0.833 and 0.726, respectively. Even in severe hepatic impairment, the pharmacokinetic changes remained within acceptable limits (GMR up to 1.26 for AUClast), suggesting that dose adjustment may not be necessary based solely on hepatic function status. These findings have important clinical implications for treating patients with comorbid hepatic conditions.
Table 3: Pharmacokinetic Parameters of this compound in Clinical Studies
| Pharmacokinetic Parameter | Healthy Subjects | Moderate Hepatic Impairment | Severe Hepatic Impairment |
|---|---|---|---|
| Cmax (GMR [90% CI]) | Reference | 0.833 [0.530, 1.31] | 1.00 [0.636, 1.58] |
| AUClast (GMR [90% CI]) | Reference | 0.726 [0.487, 1.08] | 1.26 [0.845, 1.87] |
| Tmax (h) | 2-4 | Similar to healthy | Similar to healthy |
| Elimination Half-life (h) | 8-9 | Similar to healthy | Similar to healthy |
| Safety Profile | Well tolerated | Well tolerated | Well tolerated |
LC-MS/MS quantification has been instrumental in evaluating potential pharmacokinetic interactions between this compound and concomitant medications. One systematic investigation examined the effects of CYP3A4 inhibitors on this compound exposure in a rat model, comparing control animals against those pretreated with ketoconazole or itraconazole. The results demonstrated that ketoconazole coadministration significantly increased this compound plasma concentrations and altered its pharmacokinetic parameters to a greater extent than itraconazole. This finding is clinically relevant as it suggests that strong CYP3A4 inhibitors may significantly impact this compound exposure, potentially necessitating dose adjustments or increased monitoring for adverse effects when coadministration is unavoidable.
Combination therapy studies in clinical settings have also leveraged these bioanalytical methods. A phase Ib study investigating this compound in combination with capecitabine in patients with advanced solid tumors included comprehensive pharmacokinetic assessments of both drugs when administered alone and in combination. The analysis revealed that This compound exposure (Cmax and AUC0-12) was unaffected by concomitant capecitabine administration, with no clinically relevant drug-drug interactions observed between the two agents. This finding supported the safety and feasibility of this combination regimen, which demonstrated antitumor activity particularly in patients with PIK3CA-mutated breast cancer. The robust bioanalytical methods enabled precise quantification of both drugs simultaneously, providing high-quality data to inform clinical decision-making.
Figure 2: Method Validation and Application Workflow - This diagram outlines the comprehensive process from method development through pharmacokinetic application.
The comprehensive validation of LC-MS/MS methods for this compound quantification in plasma has established robust, sensitive, and specific bioanalytical procedures suitable for both clinical therapeutic drug monitoring and preclinical pharmacokinetic studies. The consistency of results across multiple independent laboratories demonstrates the reliability of this analytical approach, with key parameters including sensitivity (LLOQ as low as 1 ng/mL), linearity (r > 0.99 across relevant concentration ranges), precision (<15% RSD), and accuracy (85-115% of nominal values) meeting or exceeding regulatory standards for bioanalytical method validation. The practical application of these methods has yielded valuable insights into this compound's clinical pharmacology, including its absorption characteristics, elimination profile, and potential interactions with other medications.
Future directions in this compound bioanalysis may include further method refinement to increase throughput while maintaining sensitivity, potentially through reduced chromatographic run times or simplified sample preparation workflows. The development of simultaneous quantification methods for this compound and its major metabolites could provide more comprehensive metabolic profiling without significantly increasing analytical time or complexity. Additionally, the application of alternative detection techniques such as HPLC with fluorescence detection or electrochemical sensors may offer cost-effective alternatives for resource-limited settings, though these approaches would require thorough validation against the established LC-MS/MS reference methods. As clinical experience with this compound expands, particularly in special populations and combination regimens, the availability of reliable bioanalytical methods will remain essential for optimizing therapeutic outcomes and minimizing adverse effects.
The development of stability-indicating methods for alpelisib has been advanced through Analytical Quality by Design (AQbD) principles, which ensure robust method performance through systematic understanding and control of critical parameters [1].
The optimized UPLC method provides a rapid analysis with total run time of 4 minutes, offering significant advantages for high-throughput quality control laboratories [1].
| Parameter | Specification | Parameter | Specification |
|---|---|---|---|
| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 μm) | Detection wavelength | 246 nm |
| Mobile phase | 0.1% formic acid buffer pH 3:ACN (50:50 v/v) | Injection volume | 4 μL |
| Flow rate | 0.25 mL/min | Retention time | 1.49 min |
| Column temperature | Ambient | Tailing factor | 0.99 |
| Run time | 4 min | Theoretical plates | >2000 |
The developed UPLC method was validated according to ICH Q2(R1) guidelines, demonstrating suitability for intended applications in pharmaceutical quality control [1].
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 10-50 μg/mL | R² > 0.995 |
| Correlation coefficient (R²) | 0.9955 | ≥ 0.995 |
| Accuracy (mean recovery) | 99.25% | 98-102% |
| Precision (% RSD) | ||
| - Intra-day | 0.1% | ≤ 1% |
| - Inter-day | 0.3% | ≤ 1% |
| Specificity | No interference from degradation products | Baseline separation |
Forced degradation studies provide critical understanding of inherent stability characteristics and help identify potential degradation products that may form under various stress conditions.
This compound was subjected to forced degradation studies under conditions recommended by ICH guidelines, demonstrating significant degradation under hydrolytic, oxidative, and photolytic conditions, while remaining stable under thermal stress [2].
Forced Degradation Workflow and Outcomes
Advanced analytical techniques were employed for comprehensive characterization of degradation products [2]:
4.1.1 0.1% Formic Acid Buffer (pH 3)
4.1.2 Mobile Phase Preparation
4.1.3 Diluent Preparation
4.2.1 Stock Solution (1000 μg/mL)
4.2.2 Standard Solution (30 μg/mL)
4.2.3 Sample Solution (Tablet Formulation)
4.3.1 Acidic Degradation
4.3.2 Basic Degradation
4.3.3 Oxidative Degradation
4.3.4 Photolytic Degradation
The development of robust stability-indicating methods for this compound supports its expanding clinical applications, particularly in combination therapies where stability profiling is essential for formulation development.
Recent advances in network-informed signaling-based approaches have identified promising combination targets for this compound [3]:
| Challenge | Potential Cause | Solution |
|---|---|---|
| Peak tailing | Silanol interactions, column degradation | Use high-quality C18 column with endcapping, maintain acidic pH |
| Retention time drift | Mobile phase evaporation, column temperature fluctuation | Use fresh mobile phase, control column temperature |
| Poor resolution | Inadequate mobile phase optimization | Adjust acetonitrile ratio (45-55% range), optimize buffer pH |
| Baseline noise | Contaminated mobile phase or column | Filter all solutions, purge system with strong solvents |
The application of AQbD principles in this compound analytical method development represents a paradigm shift toward more robust and predictive quality control methods. Future directions include:
Abstract: This application note details the systematic development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Alpelisib in bulk and tablet formulation, following an Analytical Quality by Design (AQbD) approach. The AQbD framework ensures method robustness, reliability, and enhanced analytical control by systematically understanding the method's operational boundaries. The optimized method demonstrates linearity, precision, accuracy, and specificity as per ICH guidelines, making it suitable for quality control laboratories.
Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that emphasizes predefined objectives and proactive process understanding. It focuses on identifying Critical Method Parameters (CMPs) and their impact on Critical Quality Attributes (CQAs), leading to the establishment of a Method Operable Design Region (MODR). The MODR defines the multidimensional combination of analytical factors where method performance is guaranteed, providing flexibility and reliability [1].
This compound is a phosphatidylinositol-3-kinase (PI3K) inhibitor approved for the treatment of advanced breast cancer with specific mutations [2]. The need for a precise, rapid, and stability-indicating method for its quantification is critical for pharmaceutical analysis. This note outlines the AQbD-based development of a UPLC method, as reported in recent literature [3].
The AQbD workflow was implemented in distinct phases, from defining analytical targets to establishing a control strategy.
2.1. Define Analytical Target Profile (ATP) The ATP was defined as a precise, robust, and specific UPLC method capable of quantifying this compound in the presence of degradation products, with a short analysis time.
2.2. Identify Critical Quality Attributes (CQAs) CQAs are the measurable indicators of method performance. For this method, the selected CQAs were:
2.3. Risk Assessment and Critical Method Parameters (CMPs) A risk assessment identified three method parameters with potential significant impact on the CQAs. These were selected as CMPs for further investigation:
2.4. Experimental Design and Optimization A Box-Behnken Design (BBD), a response surface methodology, was employed to efficiently explore the interaction effects of the three CMPs on the CQAs with a minimal number of experimental runs (17 in total) [3]. The experimental design and the resulting optimized conditions are summarized in the table below.
Table 1: Experimental Design and Optimized Chromatographic Conditions
| Parameter | Details | Optimized Condition |
|---|---|---|
| Design Type | Box-Behnken Design (BBD) | --- |
| Independent Variables (CMPs) | Mobile Phase Ratio, Flow Rate, Column Temperature | --- |
| Responses (CQAs) | Retention Time, Tailing Factor | --- |
| Instrumentation | Waters Acquity UPLC with PDA Detector | --- |
| Column | Waters BEH C18 (2.1 x 50 mm, 1.7 µm) | Waters BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic Acid Buffer (pH 3) : Acetonitrile | 50:50 (v/v), Isocratic |
| Flow Rate | 0.25 mL/min (optimized) | 0.25 mL/min |
| Column Temperature | Ambient (optimized) | Ambient |
| Detection Wavelength | 246 nm | 246 nm |
| Injection Volume | 4 µL | 4 µL |
| Run Time | 4 min | 4 min |
| Retention Time of this compound | 1.49 min (optimized) | 1.49 min |
| Tailing Factor | 0.99 (optimized) | 0.99 |
2.5. Establishment of Design Space The experimental data from the BBD was analyzed using statistical modeling. Contour plots and 3D response surface graphs were generated to visualize the relationship between CMPs and CQAs. The region where the CQAs met the predefined criteria (e.g., tailing factor <1.5) was defined as the Method Operable Design Region (MODR), providing a robust operating space [3].
2.6. Method Validation The optimized method was validated as per ICH guidelines and demonstrated satisfactory performance [3].
Table 2: Method Validation Parameters and Results
| Validation Parameter | Result | Specification |
|---|---|---|
| Linearity Range | 10 - 50 µg/mL | --- |
| Correlation Coefficient (R²) | 0.9955 | R² > 0.995 |
| Accuracy (% Mean Recovery) | 99.25% | 98-102% |
| Precision (% RSD) | Intra-day: 0.1% | RSD ≤ 1.0% |
| Inter-day: 0.3% | RSD ≤ 2.0% | |
| Specificity | Stability-indicating; well-resolved peak from degradation products | Meets ICH criteria |
The following diagram, generated using Graphviz DOT language, illustrates the comprehensive AQbD workflow for this method development process.
AQbD Workflow for this compound Method Development
The role of this compound as a PI3K inhibitor places it within a critical cell signaling pathway. The following diagram outlines the simplified signaling pathway that this compound targets, providing context for its therapeutic importance.
Simplified PI3K Signaling Pathway Targeted by this compound
The application of AQbD in developing the UPLC method for this compound provided a scientific and structured framework, moving away from traditional univariate approaches. The use of a Box-Behnken Design allowed for a comprehensive understanding of the interaction effects between critical parameters, leading to an optimized and robust method within a defined Design Space. The method's excellent performance in validation, with a high correlation coefficient (0.9955), low %RSD, and a short run time of 4 minutes, underscores its suitability for high-throughput quality control labs. The stability-indicating nature of the method ensures its reliability for analyzing degraded samples, which is crucial for drug shelf-life determination [3].
This application note demonstrates the successful implementation of the AQbD principles to develop and validate a rapid, precise, and stability-indicating UPLC method for this compound. The systematic approach ensures method robustness, reduces the risk of operational failure, and provides regulatory flexibility. The methodologies and protocols described herein serve as a valuable guide for researchers and scientists in pharmaceutical development for applying AQbD to analytical methods.
The forced degradation study aims to understand the intrinsic stability of a drug substance by subjecting it to harsh conditions beyond normal storage. The summarized results for Alpelisib are as follows:
Table 1: (adapted from [1])
| Stress Condition | Status | Details and Major Degradation Products |
|---|---|---|
| Acid Hydrolysis | Degraded | 0.1 N HCl at 60°C for 24 hours. |
| Base Hydrolysis | Degraded | 0.1 N NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Degraded | 3% H₂O₂ at 60°C for 24 hours. |
| Photolytic Degradation | Degraded | Exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. |
| Thermal Degradation | Stable | No significant degradation observed under thermal stress [1]. |
Under these stress conditions, five major degradation products (DPs) were formed and subsequently characterized [1].
This protocol uses an Analytical Quality-by-Design (AQbD) approach for robust method development.
Table 2: Optimized UPLC Method Parameters [2]
| Parameter | Specification |
|---|---|
| Instrument | Waters Acquity UPLC with PDA Detector |
| Column | Waters BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Isocratic, 0.1% Formic Acid Buffer (pH 3) : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 4 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 246 nm |
| Run Time | 4 minutes |
| Retention Time of this compound | ~1.49 minutes |
Sample and Solution Preparation [2]
CE serves as a greener, complementary technique to UPLC/HPLC.
Table 3: Optimized Capillary Electrophoresis Method Parameters [3]
| Parameter | Specification |
|---|---|
| Instrument | Agilent High-Performance Capillary Electrophoresis System |
| Capillary | Uncoated fused-silica, 50 µm i.d., 37 cm total length (28.5 cm effective) |
| Buffer | 25 mM Sodium Borate Buffer, pH 9.3 |
| Voltage | 30 kV |
| Capillary Temperature | 30 °C |
| Detection Wavelength | 216 nm |
| Injection | 50 mbar for 6 seconds |
| Run Time | 1.4 minutes |
Sample Preparation for CE [3]
The degradation products formed under various stress conditions can be characterized using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) [1]. This technique helps in:
Furthermore, software tools like ProTox-II can be used to predict the toxicity of the characterized degradation products in silico [1].
The following diagram illustrates the logical flow of a comprehensive forced degradation study, from sample preparation to data analysis.
I hope these detailed protocols and data are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
Alpelisib (Piqray) is the first alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor approved for the treatment of hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer [1] [2]. Robust bioanalytical methods for quantifying this compound in biological matrices are essential for reliable pharmacokinetic studies in both preclinical and clinical settings [1]. These Application Notes provide validated methodologies for sample preparation and LC-MS/MS analysis of this compound in human plasma.
This method provides a rapid and simple approach for this compound extraction [1].
Procedure:
This alternative method may offer improved selectivity for challenging matrices [4].
Procedure:
Table 1: Chromatographic Parameters for this compound Separation
| Parameter | Condition 1 [1] | Condition 2 [3] | Condition 3 [4] |
|---|---|---|---|
| Column | XTerra MS C18 (50 × 2.1 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Zorbax C18 (50 × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% FA in water; B: 0.1% FA in ACN | A: 0.1% FA in water; B: ACN | ACN:0.1% FA (90:10, v/v) |
| Gradient | 90% A to 5% A in 5 min | Linear gradient: 10-90% B in 2 min | Isocratic |
| Flow Rate | 0.4 mL/min | 0.40 mL/min | Not specified |
| Injection Volume | 10 µL | 2.0 µL | Not specified |
| Run Time | 5 min | 2.0 min | Not specified |
| Column Temperature | Not specified | 40°C | Not specified |
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | This compound [1] [3] | Internal Standard (Enzalutamide) [1] | Internal Standard (Duvelisib) [3] |
|---|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 442.1 | 465.0 | 416.9 |
| Product Ion (m/z) | 328.0 | 209.1 | 176.9 |
| Collision Energy (V) | 33 | 35 | 43 |
| Source Temperature | 550°C | 550°C | Not specified |
Table 3: Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Performance Data [1] | Performance Data [4] | Acceptance Criteria |
|---|---|---|---|
| Linear Range (ng/mL) | 1-2000 | Not specified | R² > 0.99 |
| LLOQ (ng/mL) | 1 | 5.0 | Accuracy ±20%, Precision <20% |
| Accuracy (%) | Met acceptance criteria | -4.32% to 4.37% of RE | ±15% (±20% at LLOQ) |
| Precision (% RSD) | Met acceptance criteria | < 4.21% | ≤15% (≤20% at LLOQ) |
| Extraction Recovery | >90% | >90% | Consistent and reproducible |
| Matrix Effect | No significant effects observed | Not specified | IS normalized MF 85-115% |
| Stability | Stable under various conditions | Not specified | Within ±15% of nominal |
The following diagram illustrates the complete sample preparation and analysis workflow for this compound in human plasma:
The validated methods have been successfully applied in various pharmacokinetic studies:
1. Introduction and Analytical Target Profile (ATP) The Analytical Quality by Design (AQbD) approach is a systematic method for developing robust analytical procedures, emphasized by regulatory bodies like the FDA and EMA [1]. This application note details the development of a stability-indicating UPLC method for quantifying alpelisib in bulk and tablet dosage forms. The ATP was defined as the development of a rapid, precise, and robust UPLC method for the quantification of this compound that can also be applied to stability-indicating studies [2].
2. Screening of Critical Method Parameters (CMPs) A screening design is first used to identify CMPs that significantly influence the Critical Analytical Attributes (CAAs). Factors often investigated include:
3. Optimization via Box-Behnken Design (BBD) Once CMPs are identified, a BBD is employed for optimization. This response surface methodology efficiently explores the factor space and their interactions with a minimal number of experimental runs [2] [3].
The table below outlines the optimized chromatographic conditions derived from the BBD study.
| Parameter | Optimized Condition |
|---|---|
| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Detection Wavelength | 246 nm |
| Mobile Phase | 0.1% Formic Acid Buffer (pH 3) : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 4 µL |
| Run Time | 4 min |
| Retention Time of this compound | ~1.49 min [2] |
4. Statistical Analysis and Model Validation The experimental data from the BBD runs are analyzed to generate a statistical model.
5. Final Method Validation The optimized method was validated as per ICH guidelines and demonstrated satisfactory performance.
| Validation Parameter | Result |
|---|---|
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9955 |
| Accuracy (% Mean Recovery) | 99.25% |
| Inter-day Precision (% RSD) | 0.3 |
| Intra-day Precision (% RSD) | 0.1 [2] |
The method was also proven to be stability-indicating by successfully resolving this compound from its degradation products formed under forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) [2].
Materials
Protocol Workflow The following diagram illustrates the overall experimental workflow, from screening to the final validated method.
Step-by-Step Procedures
1. Preparation of Solutions
2. Instrumental Execution
3. Design and Analysis with Box-Behnken The structure of a three-factor Box-Behnken Design, as used in this context, is visualized below. It shows how factors are varied to model quadratic relationships.
This AQbD-based protocol offers a more robust and systematic alternative to traditional univariate method development. The Box-Behnken Design allowed for efficient optimization with fewer runs, and the resulting UPLC method is rapid, sensitive, and stability-indicating. The high degree of accuracy and precision makes it suitable for routine quality control analysis of this compound in pharmaceutical formulations and for supporting further pharmacokinetic and clinical studies [2].
This protocol describes a sensitive and validated method for quantifying alpelisib in mouse and human plasma, suitable for pharmacokinetic studies [1].
1.1. Materials and Reagents
1.2. Instrumentation and Chromatographic Conditions
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 90 | 10 |
| 5.0 | 5 | 95 |
1.3. Sample Preparation Protocol
1.4. Method Validation Summary [1]
The following workflow diagram illustrates the complete bioanalytical procedure:
This protocol details a stability-indicating method developed using a Quality-by-Design (QbD) approach for quantifying this compound in bulk API and tablet formulations [2].
2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions
2.3. Sample Preparation Protocol
This protocol is adapted for analyzing this compound in tissue samples, which is useful for distribution studies [3].
3.1. Sample Preparation Protocol
3.2. Instrumentation and Chromatographic Conditions
The table below provides a consolidated overview of key parameters from various published methods for easy comparison.
| Method Attribute | LC-MS/MS for Plasma [1] | UPLC-DAD for Formulations [2] | HPLC-MS/MS for Tissues [3] | Capillary Electrophoresis [4] |
|---|---|---|---|---|
| Application | Bioanalysis (PK) | API & Tablet QC | Tissue Distribution | Pharmaceutical QC |
| Stationary Phase | XTerra MS C18 | BEH C18 | Kinetex XB-C18 | Uncoated Fused Silica |
| Mobile Phase | 0.1% FA in H₂O / ACN | 0.1% FA (pH3) : ACN (50:50) | 0.1% FA in H₂O / ACN | 25 mM Borate Buffer (pH 9.3) |
| Elution | Gradient | Isocratic | Gradient | N/A |
| Detection | MS/MS (MRM) | PDA @ 246 nm | PDA & MS/MS | UV |
| Runtime | 5 min | 4 min | 21 min | 1.4 min |
| Linearity Range | 1–2000 ng/mL | 10–50 µg/mL | Calibration curve based | 10–100 μg/mL |
| Key Advantage | High sensitivity, validated for plasma | Fast, robust, QbD-based | Suitable for complex tissue matrices | Very fast, green solvent alternative |
This compound is an oral alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor that targets the p110α catalytic subunit encoded by the PIK3CA gene. This targeted therapeutic agent has received regulatory approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer with PIK3CA mutations in combination with fulvestrant, and more recently for severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS) [1] [2]. The molecule has a chemical formula of C19H22F3N5O2S and a molecular mass of 441.47 g/mol [3]. As an integral component of drug development, pharmacokinetic studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) profiles of investigational compounds, helping to establish dosing regimens and anticipate potential safety concerns.
The rabbit model serves as a valuable intermediate species between rodents and non-human primates in preclinical pharmacokinetic assessment, offering practical advantages in terms of handling, blood sampling volume capabilities, and metabolic relevance. This application note delineates a comprehensive protocol for conducting a pharmacokinetic study of this compound in healthy rabbits, with detailed methodologies for bioanalytical quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent pharmacokinetic parameter analysis. The design outlined here successfully demonstrated measurable this compound exposure in rabbits, with reported mean Cmax of 269 ± 12.17 ng/mL and AUC0→α of 3,624.21 ± 315 ng·h/mL following a 37.5 mg/kg oral dose [3], providing a validated framework for researchers in pharmaceutical development.
The rabbit pharmacokinetic study should employ healthy adult male rabbits weighing approximately 2.5-3.0 kg, with a sample size of six animals to account for biological variability [3]. Prior to study initiation, researchers must obtain approval from the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board, ensuring compliance with all applicable animal welfare regulations. The example study referenced here was approved under protocol number 1447/PO/Re/8/11/CPCSEA/18/A [3].
Housing and environmental conditions should maintain rabbits under standardized conditions with a 12-hour light/dark cycle, controlled temperature (20-24°C), and relative humidity (40-70%). Animals should have ad libitum access to water throughout the study period, but food should be withheld for approximately 12 hours prior to drug administration to establish a consistent fasting state, then returned approximately 4 hours post-dosing [3]. This fasting period standardizes gastrointestinal content and minimizes potential food effects on drug absorption.
This compound should be administered as a single oral dose of 37.5 mg/kg to replicate the validated study conditions [3]. The drug substance can be suspended in an appropriate vehicle compatible with oral administration to rabbits, such as 0.5% methylcellulose or similar inert suspension agent. Administration should occur via oral gavage with careful attention to proper technique to ensure accurate dosing and minimize stress to the animals.
Blood sample collection should be performed according to the following optimized schedule to adequately characterize the pharmacokinetic profile:
Table 1: Blood Sampling Time Points for this compound Pharmacokinetic Profile
| Sample Number | Time Point (hours) | Volume (mL) | Collection Site |
|---|---|---|---|
| 1 | 0 (pre-dose) | 0.6 | Marginal ear vein |
| 2 | 0.5 | 0.6 | Marginal ear vein |
| 3 | 1 | 0.6 | Marginal ear vein |
| 4 | 2 | 0.6 | Marginal ear vein |
| 5 | 4 | 0.6 | Marginal ear vein |
| 6 | 8 | 0.6 | Marginal ear vein |
| 7 | 12 | 0.6 | Marginal ear vein |
| 8 | 24 | 0.6 | Marginal ear vein |
Each blood sample (0.6 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA or sodium heparin). Following collection, samples must be centrifuged at 4,500 rpm for 15 minutes at 5°C to separate plasma [3]. The resulting plasma fraction should be carefully transferred into properly labeled polypropylene tubes and stored at -20°C or lower until analysis to maintain analyte stability.
Figure 1: Experimental Workflow for this compound Rabbit Pharmacokinetic Study. This diagram illustrates the comprehensive procedure from animal preparation through sample analysis.
The LC-MS/MS system offers the sensitivity, specificity, and dynamic range required for reliable quantification of this compound in biological matrices. The method outlined here utilizes an Agilent 1200 liquid chromatography system coupled with a 6460 triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [3]. Chromatographic separation should be performed using a Zorbax C18 reverse-phase analytical column (50 × 4.6 mm, 5 μm particle size) maintained at 35°C [3].
The mobile phase composition should consist of acetonitrile and 0.1% formic acid in a ratio of 90:10 (%V/V), delivered in isocratic mode at a flow rate of 0.90 mL/min [3]. The auto-sampler temperature should be maintained at 10°C to enhance sample stability, with an injection volume of 10.0 μL. Under these conditions, the total run time is approximately 6.5 minutes, supporting efficient analysis of multiple samples.
Table 2: Optimized LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Description |
|---|---|---|
| LC System | Agilent 1200 | Binary pump with auto-sampler |
| MS System | Agilent 6460 | Triple quadrupole with ESI source |
| Column | Zorbax C18 | 50 × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid (90:10) | Isocratic elution |
| Flow Rate | 0.90 mL/min | Constant flow |
| Run Time | 6.5 minutes | Per sample |
| Injection Volume | 10.0 μL | Fixed volume |
| Column Temperature | 35°C | Controlled environment |
Mass spectrometric detection should be performed in positive ionization mode with multiple reaction monitoring (MRM) to maximize sensitivity and specificity. The mass spectrometer parameters should be optimized as follows: capillary voltage: 5.0 kV; source temperature: 400°C; drying gas flow: 12.0 L/min; nebulizer gas pressure: 40.0 psi; and fragmentor voltage: 135.0 V [3].
For this compound quantification, monitor the transition from m/z 442.15 → 70.06 with a collision energy of 12.0 eV [3]. The internal standard, dapagliflozin, should be monitored using the transition m/z 409.14 → 391.13 with a collision energy of 15.0 eV [3]. These specific transitions provide highly selective detection with minimal interference from matrix components.
The liquid-liquid extraction (LLE) technique provides efficient sample cleanup and concentration of this compound from plasma matrix. To a 50.0 μL aliquot of plasma sample in a 10.0 mL plastic tube, add 125.0 μL of internal standard working solution (500 ng/mL dapagliflozin) [3]. Then add 4.0 mL of ethyl acetate as the extraction solvent. Vortex the mixture for 5 minutes to ensure thorough mixing, followed by shaking for 25 minutes to complete the extraction process.
Centrifuge the samples at 4,500 rpm for 15 minutes at 5°C to achieve phase separation. Carefully transfer the organic (upper) layer to a fresh glass tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue with 100.0 μL of mobile phase and transfer to an appropriate autosampler vial for LC-MS/MS analysis [3].
Prepare a primary stock solution of this compound at 1.0 mg/mL in 80% acetonitrile in water [3]. Perform serial dilutions to create working standards appropriate for generating a calibration curve. Prepare calibration standards at concentrations of 145, 410, 1,050, 1,950, 2,900, 3,900, 4,900, and 5,800 ng/mL by spiking appropriate working standards into blank plasma [3].
Quality control (QC) samples should be prepared at three concentration levels: low QC (406 ng/mL), medium QC (2,900 ng/mL), and high QC (4,350 ng/mL) to monitor assay performance throughout the analytical run [3]. The method has demonstrated recovery exceeding 90.0% with accuracy values between -4.32% and 4.37% of relative error, and all relative standard deviation findings less than 4.21%, indicating excellent precision [3].
Non-compartmental analysis represents the most appropriate approach for determining this compound pharmacokinetic parameters from plasma concentration-time data. The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) should be directly observed from the experimental data. The area under the plasma concentration-time curve (AUC) from time zero to the last measurable time point (AUC0-t) should be calculated using the linear trapezoidal method [3].
The area under the curve from time zero to infinity (AUC0-∞) can be calculated using the formula: AUC0-∞ = AUC0-t + Ct/λz, where Ct is the last measurable concentration and λz represents the terminal elimination rate constant determined by linear regression of the log-linear terminal phase [3]. Additional parameters including elimination half-life (t1/2), mean residence time (MRT), and clearance (CL/F) should be derived using standard pharmacokinetic calculations.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Rabbits Following Single Oral Dose (37.5 mg/kg)
| Parameter | Unit | Mean Value ± SD |
|---|---|---|
| Cmax | ng/mL | 269 ± 12.17 |
| Tmax | hours | 2.0 ± 0.21 |
| AUC0-t | ng·h/mL | 3,075.20 ± 316 |
| AUC0-∞ | ng·h/mL | 3,624.21 ± 315 |
| t1/2 | hours | 17.5 ± 5.9* |
*Elimination half-life value obtained from clinical pharmacokinetic review [4]
The plasma concentration-time profile should be visualized by plotting time on the X-axis and plasma concentration on the Y-axis, typically using a semi-logarithmic scale to better characterize the elimination phase [3]. The pharmacokinetic parameters should be reported as mean ± standard deviation for continuous variables, with Tmax presented as median (range) if appropriate.
Figure 2: Pharmacokinetic Data Analysis Workflow. This diagram illustrates the process from raw data to pharmacokinetic parameter calculation and interpretation.
The rabbit pharmacokinetic data generated using this protocol provides critical preclinical information for dosage form development and clinical translation. Recent research has demonstrated bioequivalence between this compound granules and tablet formulations when administered with food, with geometric mean ratios for granules-versus-tablet AUCinf, AUClast, and Cmax of 0.984, 0.980, and 0.947, respectively [5] [6]. This finding is particularly relevant for pediatric patients or those with difficulty swallowing tablets, highlighting the importance of appropriate formulation strategies.
Furthermore, understanding this compound's pharmacokinetic profile aids in addressing clinical challenges such as resistance mechanisms. Recent evidence suggests that acquired resistance to this compound in breast cancer often involves aberrant activation of the mTORC1 pathway, creating metabolic vulnerabilities that may be targeted with combination therapies [7]. The pharmacokinetic parameters established in animal models help inform optimal dosing strategies to overcome these resistance mechanisms.
The comprehensive pharmacokinetic profile of this compound reveals favorable characteristics including rapid absorption, limited CYP P450-mediated metabolism, and predominant biliary excretion, with a half-life of approximately 17.5 ± 5.9 hours supporting once-daily dosing in clinical settings [4]. These properties, coupled with minimal requirement for dose adjustment in patients with mild to moderate renal or hepatic impairment, position this compound as a manageable targeted therapy despite its characteristic adverse effects including hyperglycemia, rash, and diarrhea [4].
The detailed protocol outlined in this application note provides a robust framework for conducting pharmacokinetic studies of this compound in rabbit models. The validated LC-MS/MS method offers the sensitivity, specificity, and precision required for reliable quantification of this compound in plasma matrices, while the comprehensive sampling strategy ensures adequate characterization of the pharmacokinetic profile. The experimental design balances scientific rigor with practical considerations in animal research, emphasizing proper ethical oversight and animal welfare.
Researchers can adapt this protocol to investigate formulation comparisons, food effects, or drug-drug interactions in the rabbit model, with the knowledge that the resulting data will provide valuable insights for clinical development. As this compound continues to find new applications in oncology and rare diseases, well-designed preclinical pharmacokinetic studies remain essential for optimizing therapeutic outcomes and managing treatment-related toxicities.
Q: What is the mechanistic basis for hyperglycemia as an on-target effect of alpelisib?
This compound is an α-selective inhibitor of phosphoinositide 3-kinase (PI3K). The p110α subunit of PI3K is a critical mediator of the insulin signaling pathway [1] [2]. Its inhibition leads to:
This results in elevated blood glucose levels and a compensatory rise in circulating insulin (hyperinsulinemia) [1]. The hyperglycemia typically manifests early in the treatment course, with a median time to onset of 15-16 days [1] [3].
The diagram below illustrates this disrupted signaling pathway.
Q: What is the incidence of hyperglycemia in patients taking this compound, and how should risk be assessed prior to treatment initiation?
The incidence of hyperglycemia is substantial, but real-world data shows it is higher outside the strict protocols of clinical trials.
Table 1: Incidence of this compound-Associated Hyperglycemia
| Population | Any Grade Hyperglycemia | Grade 3/4 Hyperglycemia | Source / Context |
|---|---|---|---|
| Real-World (Standard Care) | 80.3% | 40.2% | Retrospective study of 147 patients [3] |
| Clinical Trial (SOLAR-1) | 63.7% | 36.6% | Pivotal Phase 3 trial [1] |
Pre-Treatment Risk Assessment & Screening Protocol
A proactive assessment is critical for preventing severe complications. The following workflow should be completed before initiating this compound.
Key Risk Factors: An elevated baseline HbA1c is the strongest predictor for developing hyperglycemia and requiring subsequent this compound dose modification [3] [4]. Other factors include a history of diabetes, obesity (BMI ≥30 kg/m²), and age ≥75 years [1] [2].
Q: What are the evidence-based strategies for preventing and managing hyperglycemia once this compound treatment has begun?
1. Prophylactic Measures
2. Glycemic Monitoring Protocol Frequent and structured monitoring is essential for early detection [1] [2] [5].
Table 2: Recommended Blood Glucose Monitoring Schedule
| Patient Risk Profile | Frequency for First 2 Weeks | Frequency After 2 Weeks |
|---|---|---|
| All Patients | At least once weekly (fasting) | At least once every 4 weeks |
| High-Risk Patients | Twice weekly or daily (fasting) | Continue more frequent monitoring based on stability |
| Persistent Hyperglycemia | --- | Consider twice-daily monitoring (fasting and pre-dinner) |
Q: What is the stepwise protocol for managing hyperglycemia once it occurs during this compound treatment?
The following algorithm, synthesized from expert consensus and clinical data, provides a clear pathway for intervention [1] [2].
Key Considerations for the Management Algorithm:
Q: Does the severity of hyperglycemia predict the anti-tumor efficacy of this compound? This is an area of active investigation. The onset of hyperglycemia confirms "on-target" drug activity, but it is not yet validated as a reliable biomarker for treatment efficacy. The primary goal remains to manage hyperglycemia effectively to maintain this compound dose intensity, which is associated with improved progression-free survival [1].
Q: How quickly does hyperglycemia resolve after stopping this compound? In documented cases, hyperglycemia can reverse relatively quickly. One case report noted that fasting glucose levels normalized within one week of discontinuing this compound due to cancer progression [6].
Q: What is the role of a multidisciplinary team in managing this adverse event? A collaborative approach between oncology and endocrinology is highly recommended and considered a best practice [1] [3]. An endocrinology consultation is mandatory for high-risk patients before treatment initiation and for managing complex or severe cases.
The following table summarizes key quantitative data on diarrhea as an adverse event associated with alpelisib from clinical studies.
| Aspect | Details |
|---|---|
| Overall Incidence (All Grades) | 58% of patients [1] |
| Grade 3 Incidence | 6.7% - 7% of patients [2] [3] |
| Time to Onset (Grade ≥3) | Median of 139 days (occurs later than hyperglycemia or rash) [2] |
| Common Management | Antidiarrheal medications (e.g., loperamide) [4] [5] |
| Impact on Treatment | 3% of patients permanently discontinued this compound due to diarrhea [6] |
The management of diarrhea involves proactive patient communication, consistent monitoring, and a structured intervention plan. The workflow below outlines the core management logic.
In addition to the workflow, the table below details specific dosage modification guidelines based on the severity and persistence of diarrhea.
| Clinical Scenario | Recommended Action | Reference |
|---|---|---|
| Grade 1 Diarrhea (Increase of <4 stools per day over baseline) | Continue this compound at same dose; monitor patient; may initiate antidiarrheal medication. | [7] [4] |
| Grade 2 Diarrhea (Increase of 4-6 stools per day over baseline) | Continue this compound at same dose; initiate or intensify antidiarrheal medication. | [7] |
| Grade 3 Diarrhea (Increase of ≥7 stools per day over baseline; incontinence; limiting self-care activities of daily living) | Interrupt this compound therapy. Initiate medical management. Once symptoms resolve to Grade ≤1, resume this compound at a reduced dose level. | [7] [8] |
| Grade 4 Diarrhea (Life-threatening consequences; urgent intervention indicated) | Permanently discontinue this compound. | [7] |
| Symptoms of Colitis (e.g., abdominal pain, mucus or blood in stool) | Interrupt this compound and evaluate. Permanently discontinue if colitis is confirmed. | [7] [6] [5] |
Here are answers to common questions on managing and investigating this specific adverse event.
What are the clinical characteristics of alpelisib-induced rash? A maculopapular, pruritic rash is most common, often appearing on the trunk and extremities [1]. It typically presents early, with a mean time to onset of 12-13 days after starting treatment [1] [2]. Histological examination often reveals a perivascular and interface lymphocytic dermatitis, and its development is frequently correlated with an increase in serum eosinophils [1] [2].
How can rash be prevented? Expert consensus strongly recommends initiating prophylactic nonsedating H1 antihistamines (e.g., cetirizine, loratadine) when a patient starts this compound [1] [2]. One study found that this prophylaxis was correlated with a reduction in the odds of developing grade 1/2 rash [1].
What is the recommended management strategy for an active rash? The management strategy depends on the severity of the rash, as graded by CTCAE criteria. The table below summarizes the consensus approach.
| Rash Severity | Recommended Management Strategies |
|---|---|
| All Grade Rash | Initiate or continue nonsedating H1 antihistamines and topical steroids [3] [2]. |
| Grade 3 Rash | Manage with oral steroids and consider interrupting the this compound dose [3] [1]. |
For researchers designing studies, here are methodologies from published investigations.
This single-center study characterized rash in 102 patients receiving this compound [1].
This methodology established expert management recommendations for this compound toxicities [2].
A terminated Phase 2 study (NCT05966584) investigated a novel preventive agent [4].
The diagram below outlines the clinical decision pathway for managing this compound-associated rash.
The strategies and data provided are based on clinical studies and expert panels. For use in human patients, always refer to the latest official Prescribing Information.
The following table summarizes the standard dose reduction protocol for managing adverse events in the context of breast cancer treatment [1].
| Action | Dose | Indication |
|---|---|---|
| Starting Dose | 300 mg once daily | Standard initial dose for breast cancer indication [1]. |
| First Dose Reduction | 250 mg once daily | First step after certain adverse events [1]. |
| Second Dose Reduction | 200 mg once daily | Second step if intolerance persists [1]. |
| Discontinuation | Permanently stop | If unable to tolerate 200 mg once daily [1]. |
For PIK3CA-Related Overgrowth Spectrum (PROS), the recommended dose for adults is 250 mg once daily, with reductions to 125 mg and then 50 mg if needed [1].
Hyperglycemia, rash, and diarrhea are the most common grade 3/4 adverse events associated with alpelisib [2]. The management strategies below are based on expert consensus and clinical trial guidance [1] [3].
Hyperglycemia is an on-target effect of PI3Kα inhibition [4] [3]. The following table outlines management strategies based on the severity of hyperglycemia (graded by Fasting Plasma Glucose - FPG) [1] [3].
| Grade (FPG) | Actions & Monitoring |
|---|
| Grade 1 (>ULN - 160 mg/dL) | No dose adjustment. Initiate or intensify antidiabetic therapy [1]. | | Grade 2 (>160 - 250 mg/dL) | No dose adjustment. Initiate/intensify antidiabetic therapy. If FPG >160 mg/dL persists after 21 days, reduce this compound by one dose level [1]. | | Grade 3 (>250 - 500 mg/dL) | Interrupt this compound. Initiate/intensify antidiabetic therapy. If FPG ≤160 mg/dL within 3-5 days, resume at one lower dose level. If not, consult an endocrinologist. Permanently discontinue if not resolved within 21 days [1]. | | Grade 4 (>500 mg/dL) | Interrupt this compound. Initiate/intensify antidiabetic therapy and provide supportive care. Re-check FPG in 24 hours. If FPG ≤500 mg/dL, follow Grade 3 guidance. If confirmed >500 mg/dL, permanently discontinue [1]. |
Key Recommendations for Researchers:
Rash is another frequent AE, often manageable with prophylactic measures [2].
| Grade | Actions |
|---|
| Grade 1 (<10% BSA) | No dose adjustment. Initiate topical corticosteroids and consider oral antihistamines [1]. | | Grade 2 (10-30% BSA) | No dose adjustment. Initiate or intensify topical corticosteroids and oral antihistamines. Consider low-dose systemic corticosteroids [1]. | | Grade 3 (>30% BSA or severe) | Interrupt this compound. Initiate or intensify topical/systemic corticosteroids and antihistamines. Upon improvement to Grade ≤1, resume at the same dose (first occurrence) or next lower dose level (second occurrence) [1]. | | Grade 4 (Life-threatening) | Permanently discontinue this compound [1]. |
Key Recommendations for Researchers:
For your experimental work, understanding the context of combination therapies and resistance mechanisms is crucial.
The methodology below, derived from a 2023 study, can serve as a guide for evaluating this compound efficacy and resistance in cell line models [5].
Key Steps & Reagents [5]:
This compound is associated with a range of adverse events (AEs). The table below summarizes the key characteristics based on an analysis of the FDA Adverse Event Reporting System (FAERS) [1].
| Characteristic | Detail |
|---|---|
| Most Common AEs (by SOC) | Gastrointestinal disorders, General disorders, Metabolism/nutrition disorders, Skin/subcutaneous tissue disorders, Investigations [1] |
| Median Time to Onset of AEs | 13 days (Interquartile Range: 7-70 days) [1] |
| AEs within First 30 Days | 61.12% of cases [1] |
| Novel AEs (per study) | Constipation, dysphagia, diabetic ketoacidosis, feeding disorder, urticaria, eye disorders, vision blurred [1] |
| Serious Outcomes | 60.92% of reports were serious; of these, 23.7% resulted in death, 29.9% in hospitalization [1] |
Proactive management is essential to maintain patients on therapy and manage toxicities effectively [2].
The following diagram illustrates the proactive monitoring and management strategy for hyperglycemia.
Diagram: Proactive management of hyperglycemia begins with pre-treatment risk assessment and monitoring.
Detailed Protocol:
The management of rash focuses on prophylaxis and early intervention.
Diagram: A structured approach for preventing and managing this compound-associated rash.
Detailed Protocol:
Q1: What is the typical timeline for the onset of this compound-related toxicities? A key characteristic of this compound toxicity is its relatively rapid onset. The median time to the onset of any adverse event is 13 days, with the majority (over 60%) occurring within the first month of treatment [1]. Specifically, the median time to onset of grade ≥2 hyperglycemia is about 15 days, and for grade 2-3 rash, it is about 12 days [2].
Q2: Are there any novel or less common toxicities I should be aware of in my research? Beyond the well-known hyperglycemia and rash, real-world pharmacovigilance data has identified other AEs significantly associated with this compound. These include constipation, dysphagia, diabetic ketoacidosis, feeding disorder, urticaria, and various eye disorders, including blurred vision [1].
Q3: How should I manage diarrhea associated with this compound? Diarrhea is a very common side effect and can sometimes be severe. Researchers should monitor the frequency and severity. A common guideline is to advise patients to contact their healthcare team if they experience diarrhea 3 or more times in 24 hours compared to their baseline. Anti-diarrhea medications can be prescribed proactively [3].
| Interaction Category | Mechanism / Primary Concern | Examples / Key Monitoring Parameters | Clinical & Research Considerations |
|---|
| Metabolic Interactions | • Substrate of CYP3A4 [1] [2] • Inducer of CYP2C9 [1] | • Inhibitors (e.g., Ketoconazole): Increase Alpelisib exposure [3]. • Inducers (e.g., Rifampin): Decrease this compound efficacy [1]. • CYP2C9 Substrates (e.g., Warfarin): Reduced substrate efficacy [1]. | • Conduct therapeutic drug monitoring (TDM) during co-administration. • Monitor INR closely if used with warfarin. | | On-Target Toxicities | • Hyperglycemia: PI3Kα inhibition disrupts insulin signaling [4] [5]. • Rash: On-target effect on skin homeostasis [5] [6]. | • Onset: Hyperglycemia (median ~15 days); Rash (median ~12 days) [5]. • Monitoring: Fasting blood glucose, HbA1c, skin examinations [7] [1]. | • Proactive management is essential to maintain dose intensity and treatment efficacy [6] [8]. | | Transporter-Mediated | • Substrate of BCRP (Breast Cancer Resistance Protein) [1]. | • BCRP Inhibitors: May increase this compound concentration and toxicity risk [1]. | • Closely monitor for adverse effects if co-administered with BCRP inhibitors. |
This compound's pharmacokinetics and interactions are centered on its metabolism and its effect on other enzymes. The following pathway visualizes its metabolic fate and key interaction points.
Effective research and clinical protocols require detailed methodologies for monitoring interactions and managing adverse events.
This protocol is based on a published study that investigated the interaction between this compound and CYP3A4 inhibitors in a rat model using UPLC-MS/MS [3].
Proactive management of hyperglycemia and rash is critical for maintaining patients on treatment and ensuring the validity of clinical trial outcomes by preventing dose modifications [5] [6] [8]. The workflow below outlines a consensus approach for managing these events.
Q1: What is the strongest predictor of severe hyperglycemia in patients treated with this compound, and how should this inform patient selection in clinical trials? A: The strongest predictors are pre-existing hyperglycemia and obesity [5] [8]. Patients with a baseline HbA1c in the diabetic range (≥6.5%) or those with a BMI ≥30 kg/m² are at highest risk. Trial protocols should mandate rigorous pre-treatment screening (FPG and HbA1c) and consider prophylactic metformin for patients with HbA1c ≥5.7% to maintain dose intensity and prevent treatment discontinuation [5].
Q2: Why is rash so common with this compound, and what is the evidence for prophylactic management? A: Rash is an on-target effect related to the role of the PI3K pathway in skin homeostasis [5] [6]. Expert consensus based on clinical experience strongly recommends the use of prophylactic nonsedating H1 antihistamines (e.g., loratadine, cetirizine) upon initiating this compound to reduce the incidence and severity of rash, which is crucial for protocol adherence [5] [6].
Q3: Are there any known drug interactions that would necessitate an absolute contraindication in a trial protocol? A: While not always an absolute contraindication, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) should be avoided, as they can significantly decrease this compound plasma concentrations, potentially leading to subtherapeutic levels and treatment failure [1] [2]. Protocol designs should explicitly list these agents as prohibited concomitant medications.
Q1: What are the primary mechanisms that cause resistance to alpelisib? While the search results do not list mechanisms specific to this compound alone, a major theme in overcoming resistance to targeted therapies like this compound is compensatory pathway activation. When one pathway (like PI3K) is blocked, cancer cells often activate alternative signaling pathways to survive. For this compound, this can lead to the restoration of cell cycle progression, a process it initially suppresses [1]. Therefore, the focus shifts from single-agent resistance to preventing resistance within combination regimens.
Q2: Which combination therapies can help overcome resistance and sustain the effectiveness of this compound? Preclinical evidence supports several combination strategies. The most documented approach is combining this compound with a CDK4/6 inhibitor (e.g., palbociclib) [2] [1]. Another potent combination is with an AKT inhibitor (e.g., capivasertib), which may more effectively block adaptive resistance [2]. Additionally, combining this compound with an mTOR inhibitor (e.g., MLN0128) has also shown synergistic efficacy in causing tumor regression in mouse models [1].
Q3: Are there specific cancer subtypes where these combinations are most effective?
Yes, the molecular context of the tumor is critical. Research indicates that the Luminal Androgen Receptor (LAR) subtype of Triple-Negative Breast Cancer (TNBC) is a strong candidate. These tumors are frequently characterized by PIK3CA mutations and an intact RB1 gene, making them simultaneously vulnerable to PI3K and CDK4/6 inhibition [2]. Furthermore, PIK3CA-mutated hepatocellular carcinoma (HCC) has been shown to respond to this compound combinations in preclinical models [1].
For researchers designing experiments to test these combinations, the following summarized data and methodologies can serve as a guide.
The table below synthesizes findings from key studies on combination therapies involving this compound.
| Combination Therapy | Cancer Model | Key Molecular Context | Reported Outcome | Citation |
|---|---|---|---|---|
| This compound + Palbociclib (CDK4/6i) | LAR TNBC Cell Lines (MDA-MB-453, MFM-223) & PDX | PIK3CA mut; RB wild-type |
Synergistic growth inhibition; more potent than Palbociclib/Alpelisib in vivo [2]. | [2] |
| This compound + Palbociclib | PIK3CA-mutant HCC (mouse model & cell lines) |
PIK3CA gain-of-function mutation (H1047R) |
Synergistic suppression of HCC cell growth; caused tumor regression in mice [1]. | [1] |
| This compound + MLN0128 (mTORi) | PIK3CA-mutant HCC (mouse model & cell lines) |
PIK3CA gain-of-function mutation (H1047R) |
Synergistic suppression of HCC cell growth; caused tumor regression in mice [1]. | [1] |
| Palbociclib + Capivasertib (AKTi) | LAR TNBC Cell Lines & PDX | PIK3CA mut; RB wild-type |
Highly synergistic; blocked adaptive AKT activation more effectively than PI3Kα inhibition [2]. | [2] |
This methodology is adapted from the cited studies to provide a general workflow [2] [1].
The following diagram illustrates the core signaling pathway targeted by this compound and how compensatory mechanisms can lead to resistance, informing rational combination therapies.
(Caption: Rationale for this compound combination therapy. This compound inhibits the PI3K/AKT/mTOR axis. Combining it with a CDK4/6 inhibitor provides a dual attack on proliferation. A key resistance mechanism is adaptive AKT reactivation, potentially driven by PDGFRβ, justifying the addition of an AKT inhibitor [2] [1].)
The table below summarizes the key methodological details from the ITACA trial's experimental arm designed to mitigate alpelisib toxicity [1]:
| Intervention Component | Experimental Group Protocol | Control Group Protocol |
|---|---|---|
| This compound Administration | 300 mg orally in the evening, at least 5 hours after the last meal [1]. | 300 mg daily in the morning, per standard EMA recommendations [1]. |
| Dietary Modifications | Low carbohydrate diet with a low glycemic index. Before this compound, patients consumed a specific low-carb snack (e.g., 200g yogurt, 30-50g almonds, or 100g semi-hard cheese with water) [1]. | No specific dietary suggestions [1]. |
| Concomitant Therapy | Fulvestrant 500 mg intramuscularly monthly [1]. | Fulvestrant 500 mg intramuscularly monthly [1]. |
| Glucose Monitoring | 7-point glycemic profile for 3 days before and 3 days after this compound initiation, followed by twice-daily measurements [1]. | 7-point glycemic profile for 3 days before and 3 days after this compound initiation, followed by twice-daily measurements [1]. |
An interim analysis of the ITACA trial provided crucial quantitative data on the timing and severity of hyperglycemia, which should guide monitoring schedules [1]:
| Hyperglycemia Metric | Interim Analysis Finding (n=23) |
|---|---|
| Any Grade Hyperglycemia | 91.3% (21 patients) [1]. |
| Grade 1 | 39.1% (9 patients) [1]. |
| Grade 2 | 34.8% (8 patients) [1]. |
| Grade 3 | 17.4% (4 patients) [1]. |
| Grade 4 | 0.0% (0 patients) [1]. |
| Median Grade 2-4 Hyperglycemia-Free Survival | 6 days (95% CI: 3 - 44 days) [1]. |
The following diagram illustrates the "on-target" PI3K pathway inhibition by this compound that leads to hyperglycemia, which is the rationale for dietary interventions.
Q1: What is the scientific rationale for using a low-carbohydrate diet with this compound? The rationale is rooted in the mechanism of this compound-induced hyperglycemia. By inhibiting the PI3K pathway, this compound disrupts insulin signaling, leading to insulin resistance and increased glucose release from the liver (glycogenolysis). A low-carbohydrate or ketogenic diet aims to reduce the dietary glucose load and deplete hepatic glycogen stores, thereby limiting one of the primary sources of elevated blood glucose [1] [2].
Q2: How quickly does hyperglycemia typically occur after starting this compound? Hyperglycemia onset is rapid. The ITACA trial interim analysis found that the median time to grade 2-4 hyperglycemia was only 6 days, with the majority of cases occurring within the first week of treatment. This is earlier than the 15-day median onset for grade ≥3 hyperglycemia reported in the SOLAR-1 trial, underscoring the need for vigilant monitoring from the very start of therapy [1].
Q3: What are the recommended methods for monitoring hyperglycemia? The ITACA trial protocol recommends intensive monitoring, including a 7-point glycemic profile (measuring blood glucose at seven different times throughout the day) for three days before and three days after initiating this compound. This is followed by twice-daily glucose measurements for the duration of treatment. The study also suggests that continuous glucose monitoring (CGM) systems should be used if feasible, as they can detect abnormalities at the earliest possible stage [1].
Q4: What is the status of the ITACA trial? According to the EU Clinical Trials Register, the trial is currently listed as "Suspended by CA" (Competent Authority) [3] [4]. This means the regulatory authority has paused the trial; no results from the final analysis are available yet.
| Aspect | BYLieve Trial (Cohort A) [1] [2] [3] | Real-World Standard Treatment [1] | Real-World Alpelisib Use [4] |
|---|---|---|---|
| Study Design | Phase 2, multicenter, open-label, single-arm [2] [3] | Retrospective matched cohort from U.S. clinico-genomics database [1] | Single-institution retrospective chart review [4] |
| Patient Population | HR+, HER2-, PIK3CA-mutated ABC, progressed on CDK4/6i + AI [2] [3] | HR+, HER2-, PIK3CA-mutated ABC, progressed on CDK4/6i + hormone therapy [1] | HR+, HER2-, PIK3CA-mutated MBC, heavily pre-treated [4] |
| Intervention | This compound (300 mg/day) + Fulvestrant [2] [3] | Various real-world standard therapies [1] | This compound + Fulvestrant [4] |
| Key Efficacy Findings | - 6-month PFS rate: 50.4% (95% CI: 41.2-59.6) [3]
The evidence supporting the use of this compound + fulvestrant comes from specific trial and real-world data analysis protocols.
BYLieve Trial (Cohort A) Protocol: This phase 2, non-comparative study enrolled patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer who progressed on or after a CDK4/6 inhibitor plus an aromatase inhibitor as their immediate prior therapy [2] [3]. Patients received oral this compound 300 mg once daily continuously plus fulvestrant 500 mg intramuscularly on day 1 of each 28-day cycle (and on day 15 of cycle 1) [2] [3]. The primary endpoint was the proportion of patients alive without disease progression at 6 months, assessed locally per RECIST v1.1 [2] [3].
Real-World Comparative Analysis Methodology: This analysis matched 120 patients from BYLieve's Cohort A with 95 patients from a U.S. nationwide clinico-genomics database (CGDB) [1] [5]. The real-world patients had the same cancer subtype and treatment history (progression on a CDK4/6i + hormone therapy) but received standard-of-care treatments [1] [5]. To ensure a valid comparison, researchers used propensity score matching to balance the two cohorts for key baseline characteristics, and the primary endpoint was progression-free survival (PFS) [1] [5]. A sensitivity analysis excluded patients who received chemotherapy immediately after CDK4/6i progression [5].
The patient matching methodology for the comparative analysis can be visualized as follows:
Real-world evidence confirms the efficacy signal from clinical trials but highlights significant challenges in clinical management.
Confirmed Efficacy in Broader Populations: A real-world analysis of the Flatiron Health database, which included a wider range of PIK3CA mutations than those in the SOLAR-1 trial, still demonstrated improved real-world progression-free survival with this compound plus fulvestrant compared to fulvestrant alone, reinforcing the drug's effectiveness in a heterogeneous patient population [6].
Toxicity and Tolerability Concerns: Real-world studies report higher rates of treatment discontinuation due to adverse events compared to clinical trials [4]. In one single-center review, 85% of patients required treatment discontinuation, with nearly half of these discontinuations directly attributed to adverse events [4]. Hyperglycemia was the most frequent grade 3 adverse event, affecting over half of the patients who experienced severe side effects [4]. The median duration of treatment was significantly shorter in patients who experienced grade 3 adverse events (2 months) compared to those who did not (6.28 months) [4].
The data around this compound informs both current clinical practice and the future development of PI3K pathway inhibitors.
Clinical Practice: The BYLieve trial and subsequent comparative analyses provide evidence supporting the use of this compound + fulvestrant in the post-CDK4/6i setting for patients with PIK3CA-mutated advanced breast cancer [1] [2]. However, the significant toxicity profile necessitates careful patient selection, proactive management of side effects (especially hyperglycemia and rash), and thorough patient counseling regarding the modest benefits and substantial risks, particularly in heavily pre-treated populations [4].
Ongoing Drug Development: The recognized tolerability challenges with this compound have spurred the development of next-generation PI3Kα inhibitors. A Phase III clinical trial (INAVO121) is currently recruiting to directly compare inavolisib + fulvestrant versus This compound + fulvestrant in a similar patient population [7]. This head-to-head study will evaluate whether inavolisib offers an improved therapeutic index, with progression-free survival as the primary endpoint [7].
| Inhibitor Name | Primary Target / Class | Key Approved Indications | Notable Efficacy Findings | Key Safety Profile |
|---|
| Alpelisib | PI3Kα (α-isoform selective) | HR+/HER2-, PIK3CA-mutated advanced breast cancer [1] [2] | • Superior 6-mo PFS vs. fulvestrant in PIK3CA-mutant BC [2] • Differential efficacy in HNSCC: poorer PFS with H1047R vs. helical domain mutations (1.6 vs. 7.3 mo) [3] [4] | Manageable toxicity profile; common AEs: hyperglycemia, rash, diarrhea [3] [1] | | Inavolisib | PI3Kα (α-isoform selective & mutant-degrader) | Investigated in HR+/HER2-, PIK3CA-mutated advanced breast cancer [5] | • Superior mPFS vs. placebo (15.0 vs. 7.3 mo) in combo with palbociclib/fulvestrant [5] • Induces degradation of mutant p110α, potentially overcoming resistance [5] | Lower incidence of severe AEs (mostly G1/2) vs. other PI3Ki; common AEs: diarrhea, rash [5] | | Buparlisib | Pan-PI3K (α, β, γ, δ) | Previously investigated in HR+ advanced breast cancer [2] | • Favorable ORR in PIK3CA-mutant BC per network meta-analysis [2] • Development limited by toxicity [2] | Significant toxicity (hepatotoxicity, mood alterations) limits clinical use [2] | | Copanlisib | Pan-PI3K (α, β, γ, δ) | Follicular Lymphoma | • Additive/synergistic effects with MEK/ERK inhibitors in spheroid models [6] | IV administration, intermittent dosing mitigates some toxicities [6] | | Duvelisib | PI3Kδ & PI3Kγ | Chronic Lymphocytic Leukemia, Follicular Lymphoma | • Primarily used in hematologic malignancies [6] | Black box warnings for serious infections, diarrhea/colitis, skin reactions [6] |
For researchers, the methodologies and specific experimental findings from recent studies are crucial for understanding the context of this data.
For drug development professionals, the key takeaways are:
A systematic review and meta-analysis of 11 clinical trials, encompassing 511 patients, provides the following pooled incidence rates for selected adverse events (AEs) associated with this compound [1] [2] [3].
Table 1: Common Adverse Events Associated with this compound (Meta-Analysis of 11 Trials) [1] [2] [3]
| Adverse Event | All-Grade Incidence | Grade 3/4 Incidence |
|---|---|---|
| Hyperglycemia | 59% | 28% |
| Diarrhea | 56% | Not Specified |
| Nausea | 44% | Not Specified |
| Rash | 38% | 10% |
Additional Findings from the Meta-Analysis:
The toxicity profile of this compound is largely driven by its "on-target" inhibition of the PI3Kα isoform, which plays a critical role in metabolic homeostasis [4] [5].
The diagram below illustrates this key mechanism.
Proactive management of toxicities is crucial for maintaining patients on therapy and deriving clinical benefit.
The following table summarizes the progression-free survival (PFS) data for alpelisib from its pivotal clinical trial and subsequent real-world studies.
| Study / Cohort | Patient Population & Prior Therapy | Treatment | Median PFS (months) | Key Findings |
|---|---|---|---|---|
| SOLAR-1 (Clinical Trial) [1] [2] | PIK3CA-mutated, HR+/HER2- ABC; progressed on/after aromatase inhibitor | This compound + Fulvestrant | 11.0 | PFS nearly doubled vs. fulvestrant alone (5.7 mos); established efficacy in a clinical trial setting [1] [2]. |
| BYLieve (Cohort A) [3] [4] | PIK3CA-mutated, HR+/HER2- ABC; immediate prior therapy was CDK4/6i + AI | This compound + Fulvestrant | 7.3 | Confirmed efficacy in patients after CDK4/6i therapy; 6-month PFS rate was 54.6% [3]. |
| Real-World Matched Cohort [3] | PIK3CA-mutated, HR+/HER2- ABC; progressed on CDK4/6i + hormone therapy | Standard of Care Therapies | 3.7 | Highlights the PFS benefit of this compound + fulvestrant over real-world standard treatments in a matched analysis [3]. |
| Single-Institution Study [5] [6] | Heavily pre-treated PIK3CA-mutated, HR+/HER2- MBC (median 3 prior lines) | This compound + Fulvestrant | N/R | Showed a more modest overall response rate (ORR) of 12.5%; median duration of response was 5.77 months [5] [6]. |
ABC = Advanced Breast Cancer; MBC = Metastatic Breast Cancer; CDK4/6i = CDK4/6 inhibitor; AI = Aromatase Inhibitor; N/R = Not Reported
The data in the table above comes from studies with distinct designs and methodologies:
Real-world data consistently highlights significant toxicity challenges with this compound that impact treatment duration [5] [6]:
This compound is an alpha-specific inhibitor of PI3K. The diagram below illustrates the signaling pathway it targets.
The PIK3CA gene encodes the p110α catalytic subunit of PI3Kα. In approximately 40% of HR+/HER2- breast cancers, activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting tumor cell growth, proliferation, and survival, and contributing to resistance to endocrine therapy [7] [4] [2]. This compound selectively targets and inhibits the mutant p110α protein, blocking this oncogenic signaling.
| Trial / Cohort Description | Patient Population | Key Efficacy Endpoints | Experimental Data Source |
|---|
| BYLieve (Cohort A) [1] | HR+/HER2-, PIK3CA-mutated ABC; progression on prior CDK4/6i + AI | Median PFS: 7.3 months 6-month PFS Rate: 54.6% Comparison (Real-World): Median PFS 3.7 months; 6-month PFS 40.1% [1] | Clinical trial (Phase 2) | | BYLieve (Subgroup) [2] | As above; analyzed by duration of prior CDK4/6i therapy | PFS: No significant difference between subgroups (high vs. low duration of prior CDK4/6i) [2] | Clinical trial (Phase 2) |
The efficacy of this compound in this setting is grounded in the understanding of resistance mechanisms to CDK4/6 inhibitors. A key pathway involved in resistance is the PI3K/AKT/mTOR signaling cascade [3] [4]. The diagram below illustrates the central role of the PI3K pathway and the mechanism of this compound.
The molecular rationale for using this compound after CDK4/6 inhibitor failure is twofold:
Table 1: Combination Therapies in Preclinical and Clinical Studies
| Combination Partner | Cancer Type / Context | Key Findings / Efficacy Summary | Model / Study Type |
|---|---|---|---|
| mTOR inhibitor (MLN0128) | PIK3CA-mutated Hepatocellular Carcinoma (HCC) | Synergistically suppressed HCC cell growth; caused tumor regression in vivo [1]. | Preclinical (mouse models, human cell lines) |
| CDK4/6 inhibitor (Palbociclib) | PIK3CA-mutated Hepatocellular Carcinoma (HCC) | Synergistically suppressed HCC cell growth; caused tumor regression in vivo [1]. | Preclinical (mouse models, human cell lines) |
| Anti-HER2 agents (Trastuzumab, Pertuzumab) | HER2-positive, PIK3CA-mutated Breast Cancer | Enhanced antitumor efficacy in vitro; delayed tumor growth in vivo; overcomes resistance to HER2 blockade [2]. | Preclinical (cell lines, xenograft models) |
| NOS inhibitor (L-NMMA) + Taxane | Metaplastic Breast Cancer (MpBC) | NOS blockade potentiated response to alpelisib and taxane; decreased chemoresistance and improved survival in patient-derived models [3]. | Preclinical (cell lines, patient-derived xenografts) |
| Immunotherapy (Pembrolizumab, Nivolumab) | PIK3CA-mutated Head and Neck Squamous Cell Carcinoma (HNSCC) | Led to sustained partial or complete metabolic responses in case studies of patients with advanced, treatment-refractory disease [4]. | Clinical (case reports) |
Table 2: Efficacy and Resistance Data from Preclinical Models
| Study Focus | Model / Cell Line | Key Experimental Outcomes | Citation |
|---|---|---|---|
| Synergy with mTOR or CDK4/6 inhibition | c-Met/H1047R mouse HCC model | Combination with MLN0128 or Palbociclib: Caused tumor regression. This compound alone: Slowed tumor growth but did not cause regression [1]. | [1] |
| Overcoming anti-HER2 resistance | PIK3CA-mutant HER2+ cell lines (HCC1954, KPL4, JMT1) | This compound + Trastuzumab/Pertuzumab: Enhanced growth inhibition compared to single agents. Single anti-HER2 therapy: Less effective in PIK3CA-mutant cells [2]. | [2] |
| Mechanisms of Acquired Resistance | HCC1954 and KPL4 derivatives with acquired this compound resistance | Identified AKR1C1: Gene associated with resistance in vitro and poor prognosis in HER2+ BC patients. Resistance involved processes like oxidation reduction and immune response [2]. | [2] |
The following methodologies are compiled from key studies referenced in the tables.
1. In Vivo Efficacy Study in HCC Models [1]
2. In Vitro Synergy and Resistance Studies in HER2+ Breast Cancer [2]
The efficacy of this compound combinations often relies on targeting complementary or resistance pathways. The diagram below illustrates the core PI3K pathway and the points of intervention for the discussed combination therapies.
The following tables consolidate data on how Alpelisib performs in clinical practice and its economic evaluation.
| Study Feature | Real-World Study (Roswell Park, 2022) [1] |
|---|---|
| Patient Population | HR+/HER2-, PIK3CA-mutated metastatic breast cancer |
| Sample Size | 27 patients |
| Median Treatment Lines Prior to this compound | 3 lines (range: 1 to 7) |
| Overall Response Rate (ORR) | 12.5% (3 out of 24 assessable patients) |
| Treatment Discontinuation due to AEs | 47.8% (11 out of 23 who discontinued) |
| Any Grade Adverse Events (AEs) | 88.9% of patients |
| Most Common AEs | Hyperglycemia (59.3%), Nausea (40.7%), Diarrhea (37.0%) |
| Grade 3/4 AEs | 50% of patients (Hyperglycemia was most common) |
| Dose Modifications | 51.9% of patients required dose interruption/reduction |
| Analysis Feature | Cost-Effectiveness Analysis (ISPOR, 2023) [2] |
|---|---|
| Setting & Perspective | Healthcare payer perspective in Qatar |
| Intervention | This compound + Fulvestrant |
| Comparators | Palbociclib + Fulvestrant, Abemaciclib + Fulvestrant, Everolimus + Exemestane |
| Model Type | Partition Survival Model (with PFS, PPS, and Dead states) |
| Efficacy Data Source | SOLAR-1 and BYLieve clinical trials |
| Key Result (vs Palbociclib + Fulvestrant) | ICER: $45,490 per QALY |
| Key Result (vs Abemaciclib + Fulvestrant) | ICER: $11,876 per QALY |
| Key Result (vs Everolimus + Exemestane, post-CDK4/6i) | ICER: $147,657 per QALY |
| Conclusion | Considered cost-effective in Qatar within the assumed threshold (1x to 3x GDP per capita) [2] |
For your research, here are the methodologies from the key studies cited above.
The diagram below illustrates the signaling pathway that this compound targets and its role in cancer therapy.
This diagram shows that this compound specifically inhibits the p110α subunit of PI3K, a key node in a pathway frequently dysregulated in cancer [3]. This pathway is also targeted by Everolimus, which acts further downstream on mTORC1.